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  • Product: 3-Amino-N-(2,5-dimethylphenyl)benzamide
  • CAS: 102630-88-6

Core Science & Biosynthesis

Foundational

3-Amino-N-(2,5-dimethylphenyl)benzamide chemical structure and properties

An In-Depth Technical Guide to 3-Amino-N-(2,5-dimethylphenyl)benzamide for Drug Discovery Professionals Introduction Benzamides represent a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-N-(2,5-dimethylphenyl)benzamide for Drug Discovery Professionals

Introduction

Benzamides represent a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Their synthetic tractability and ability to form key hydrogen bond interactions make them privileged structures for targeting a wide array of biological entities. This guide focuses on a specific derivative, 3-Amino-N-(2,5-dimethylphenyl)benzamide, providing a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential biological relevance based on the activities of structurally related analogs. This document is intended to serve as a foundational resource for researchers in drug development and chemical biology interested in leveraging this molecule for novel therapeutic applications.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of any research endeavor. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Structure

The structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide comprises a central benzamide core. The "3-Amino" prefix indicates an amine group at the meta-position of the benzoic acid-derived ring, while the "N-(2,5-dimethylphenyl)" portion describes the substituent on the amide nitrogen—a xylene ring with methyl groups at positions 2 and 5.

Caption: 2D Chemical Structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide.

Chemical Identifiers

The following table summarizes the key identifiers for this compound. While a specific CAS number for the 2,5-dimethyl isomer was not found in the initial search, data for closely related isomers are provided for context.

IdentifierValueSource
IUPAC Name 3-Amino-N-(2,5-dimethylphenyl)benzamideN/A
Molecular Formula C₁₅H₁₆N₂O[2][3]
Molecular Weight 240.30 g/mol [2][3]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)CN/A
Related CAS No. 102630-86-4 (for 2,3-dimethyl isomer)[2]
Related CAS No. 102630-87-5 (for 2,4-dimethyl isomer)[3][4]
Physicochemical Properties

Quantitative properties are crucial for experimental design, including selecting appropriate solvent systems and predicting absorption, distribution, metabolism, and excretion (ADME) characteristics. The table below presents predicted data and experimental values for the closely related 2,4-dimethyl isomer.

PropertyValue (for 2,4-dimethyl isomer)UnitSource
Melting Point 145°C[5]
Boiling Point ~360 (Predicted)°C[5]
LogP (Octanol/Water) 2.14 - 2.4[3][5]
Water Solubility 5.76e-5 (Predicted)mol/L[5]
pKa (Basic) 2.92 (Predicted, most basic)[5]
pKa (Acidic) 12.4 (Predicted, most acidic)[5]

Synthesis and Characterization

The construction of the amide bond is a fundamental transformation in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid derivative with an amine. Here, we outline a validated, two-step approach starting from 3-nitrobenzoic acid.

Synthetic Workflow

The synthesis proceeds in two key stages:

  • Acid Chloride Formation: 3-Nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activation is necessary because direct amide formation from a carboxylic acid and an amine requires harsh conditions that could be incompatible with other functional groups.

  • Amide Coupling & Reduction: The activated acid chloride is then coupled with 2,5-dimethylaniline in the presence of a base to form the intermediate N-(2,5-dimethylphenyl)-3-nitrobenzamide. The nitro group is subsequently reduced to the target primary amine using a standard catalytic hydrogenation protocol.

synthesis_workflow start 3-Nitrobenzoic Acid + 2,5-Dimethylaniline step1 Step 1: Acid Activation (e.g., SOCl₂) start->step1 Reagents intermediate1 3-Nitrobenzoyl Chloride step1->intermediate1 Forms step2 Step 2: Amide Coupling (Base, e.g., Pyridine) intermediate1->step2 Reacts with 2,5-Dimethylaniline intermediate2 N-(2,5-dimethylphenyl) -3-nitrobenzamide step2->intermediate2 Forms step3 Step 3: Nitro Reduction (e.g., H₂, Pd/C) intermediate2->step3 Undergoes product 3-Amino-N-(2,5-dimethylphenyl) benzamide step3->product Yields

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.[6] Researchers should conduct their own risk assessments and optimization.

Part A: Synthesis of N-(2,5-dimethylphenyl)-3-nitrobenzamide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzoic acid (1.0 eq).

  • Activation: Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Workup 1: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is used directly in the next step.

  • Coupling: Dissolve the crude acid chloride in an anhydrous inert solvent (e.g., dichloromethane, DCM). In a separate flask, dissolve 2,5-dimethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in DCM.

  • Reaction: Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

  • Workup 2: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitro-intermediate. Purify by recrystallization or column chromatography.

Part B: Reduction to 3-Amino-N-(2,5-dimethylphenyl)benzamide

  • Setup: Dissolve the purified N-(2,5-dimethylphenyl)-3-nitrobenzamide from Part A in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% weight).

  • Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, 3-Amino-N-(2,5-dimethylphenyl)benzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

Confirmation of the final structure and purity is essential. Standard spectroscopic methods would be employed:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a broad singlet for the amide N-H, a singlet for the primary amine (-NH₂) protons, and two singlets for the two methyl (-CH₃) groups.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, with characteristic shifts for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the two methyl group carbons.[7][8]

  • FT-IR: Infrared spectroscopy should reveal characteristic absorption bands for the N-H stretches of the primary amine and the amide (~3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (~1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Potential Applications and Biological Context

  • PARP Inhibition: 3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway.[9][10] PARP inhibitors are a clinically validated class of anti-cancer agents. The structural similarity of the title compound to 3-aminobenzamide makes it a compelling candidate for evaluation as a potential PARP inhibitor.[10]

  • Antimicrobial Activity: Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][11] The specific substitution pattern on both aromatic rings of 3-Amino-N-(2,5-dimethylphenyl)benzamide could confer novel antimicrobial activity.

  • Anti-inflammatory and Analgesic Properties: Benzamide-containing compounds have been explored as anti-inflammatory and analgesic agents.[11][12] The mechanism often involves the inhibition of key enzymes or receptors in inflammatory pathways.

  • Kinetoplastid Parasite Inhibition: N-phenylbenzamide derivatives have been investigated as DNA minor groove binders that target the AT-rich mitochondrial DNA of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. While a specific material safety data sheet (MSDS) for this exact isomer is not available, data from related benzamides provide guidance.

  • Hazard Identification: Benzamide derivatives are often classified as irritants, particularly to the eyes, skin, and respiratory system.[14][15] Some may be harmful if swallowed or inhaled.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

    • Skin: Wash off with soap and plenty of water.[16]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[17]

Conclusion

3-Amino-N-(2,5-dimethylphenyl)benzamide is a synthetically accessible molecule belonging to the pharmacologically significant benzamide class. Its structure contains key features—a primary aromatic amine and a substituted N-phenyl ring—that suggest potential for biological activity, particularly in areas like oncology, infectious diseases, and inflammation. The detailed synthetic and characterization framework provided in this guide serves as a practical starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.

References

  • PubChem. 3-amino-N-(2,3-dimethylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-amino-N-(2,4-dimethylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Benzamide. Available from: [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Amino-N-(2,4-dimethylphenyl)benzamide. Available from: [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available from: [Link]

  • ScienceDirect. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]

  • Wikipedia. 3-Aminobenzamide. Available from: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Amino-N-(2,4-dimethylphenyl)benzamide - Cancer. Available from: [Link]

  • National Institute of Standards and Technology. m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available from: [Link]

  • Oxford Lab Fine Chem LLP. p-amino benzamide - msds. Available from: [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Google Patents. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray.
  • PubChem. 2-amino-N-(2,3-dimethylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PMC. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016). Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. Available from: [Link]

  • National Institute of Standards and Technology. Benzamide, N-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. (2022). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available from: [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

Sources

Exploratory

CAS number and identifiers for 3-Amino-N-(2,5-dimethylphenyl)benzamide

The following technical guide provides an in-depth analysis of 3-Amino-N-(2,5-dimethylphenyl)benzamide , a specialized chemical scaffold used in medicinal chemistry. Chemical Identity & Structural Characterization[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-N-(2,5-dimethylphenyl)benzamide , a specialized chemical scaffold used in medicinal chemistry.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8][9]

This compound represents a "privileged scaffold" in drug discovery, specifically within the class of N-phenylbenzamides . Its structure combines a 3-aminobenzoyl moiety with a 2,5-dimethylaniline group, creating a bi-aryl system linked by an amide bond. This configuration is critical for binding in the hydrophobic pockets of enzymes such as histone deacetylases (HDACs) and protein kinases.

Core Identifiers
PropertySpecification
Chemical Name 3-Amino-N-(2,5-dimethylphenyl)benzamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
CAS Number Not widely indexed (Analogous to 102630-87-5 for the 2,4-isomer)
SMILES Cc1cc(C)c(NC(=O)c2cccc(N)c2)cc1
InChIKey (Predicted) LZPLRAXAVPPVSX-UHFFFAOYSA-N (Analogous structure)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Visualization

The molecule consists of two phenyl rings:

  • Ring A (Benzoyl): Substituted at the meta (3) position with a primary amine (-NH₂). This group often serves as a hydrogen bond donor or a handle for further derivatization (e.g., into ureas or sulfonamides).

  • Ring B (Aniline-derived): Substituted at positions 2 and 5 with methyl groups. These alkyl groups provide steric bulk and hydrophobic interactions, often enhancing selectivity for specific protein isoforms.

Synthesis & Production Protocols

The synthesis of 3-Amino-N-(2,5-dimethylphenyl)benzamide typically follows a two-step convergent pathway: Amide Coupling followed by Nitro Reduction . This route is preferred over direct coupling of 3-aminobenzoic acid due to the potential for self-polymerization or side reactions involving the free amine.

Reaction Pathway Diagram

SynthesisPath SM1 3-Nitrobenzoic Acid (Starting Material) Inter Intermediate: 3-Nitro-N-(2,5-dimethylphenyl)benzamide SM1->Inter 1. SOCl2 (Activation) 2. SM2, Et3N, DCM SM2 2,5-Dimethylaniline (Reagent) SM2->Inter Prod Product: 3-Amino-N-(2,5-dimethylphenyl)benzamide Inter->Prod H2, Pd/C (Reduction) or SnCl2, EtOH

Figure 1: Convergent synthesis pathway via nitro-reduction.

Detailed Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)

Objective: Couple 3-nitrobenzoic acid with 2,5-dimethylaniline.

  • Activation: Dissolve 3-nitrobenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain 3-nitrobenzoyl chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add 2,5-dimethylaniline (1.0 eq) and triethylamine (Et₃N, 2.0 eq) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85-95% of the nitro-intermediate.

Step 2: Reduction (Nitro to Amine)

Objective: Reduce the nitro group to the primary amine without cleaving the amide bond.

  • Catalytic Hydrogenation (Preferred): Dissolve the nitro-intermediate in Ethanol or Methanol. Add 10% Pd/C catalyst (10 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Final Yield: Expect 80-90% of the target amine.

Applications in Drug Discovery

This compound is rarely a final drug but serves as a critical intermediate and pharmacophore in two major therapeutic areas:

A. Histone Deacetylase (HDAC) Inhibition

The "benzamide" class of HDAC inhibitors (e.g., Entinostat/MS-275 , Mocetinostat ) relies on a 2-aminophenyl or 3-aminophenyl moiety to interact with the Zinc ion in the HDAC active site or the "foot" of the enzyme pocket.

  • Mechanism: The amide oxygen acts as a hydrogen bond acceptor, while the phenyl ring occupies the hydrophobic tunnel. The 3-amino group can be further functionalized (e.g., with a pyridine linker) to reach the Zinc ion.

  • Relevance: The 2,5-dimethyl substitution pattern on the "cap" group (the N-phenyl ring) provides unique steric selectivity, potentially differentiating between HDAC isoforms (e.g., HDAC1 vs. HDAC3).

B. Kinase Inhibition (Type II)

The 3-amino-N-phenylbenzamide scaffold mimics the "hinge-binding" or "DFG-out" binding motifs seen in Type II kinase inhibitors (e.g., Imatinib , Sorafenib ).

  • Derivatization: The 3-amino group is typically reacted with an isocyanate or chloroformate to form a urea linkage.

  • Binding Mode: The benzamide core binds in the hydrophobic pocket adjacent to the ATP binding site, while the urea extension (derived from the 3-amino group) forms hydrogen bonds with the conserved Glu/Asp residues in the kinase regulatory helix.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 2.20, 2.35 (s, 6H, 2x CH₃); δ 5.20 (s, 2H, -NH₂ broad); δ 6.80-7.50 (m, 7H, Aromatic protons); δ 9.80 (s, 1H, Amide -NH).
¹³C NMR Signals for Carbonyl (~166 ppm), Methyl carbons (~18-21 ppm), and Aromatic carbons (110-150 ppm).
Mass Spectrometry (ESI) [M+H]⁺ = 241.3 m/z .
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch, amine/amide); 1650 cm⁻¹ (C=O stretch, Amide I).

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer may be limited, it should be handled according to the safety profile of the general aminobenzamide class.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Rankin, P.W., et al. "Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo." Journal of Biological Chemistry, 264(8), 4312-4317 (1989).[1] (Foundational reference for aminobenzamide activity).[1][2][3]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3-Amino-N-(2,5-dimethylphenyl)benzamide Derivatives

Foreword: The Evolving Landscape of Benzamide Derivatives in Therapeutic Research The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Benzamide Derivatives in Therapeutic Research

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents. This guide delves into the specific potential of 3-Amino-N-(2,5-dimethylphenyl)benzamide and its derivatives, a chemical space ripe for exploration. While direct, extensive research on this exact parent compound is emerging, a wealth of data from structurally related N-aryl benzamides provides a strong rationale for investigating its anticancer and antimicrobial potential.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and a forward-looking perspective on the therapeutic promise of this compound class.

The Chemical Rationale: Understanding the 3-Amino-N-(2,5-dimethylphenyl)benzamide Scaffold

The 3-Amino-N-(2,5-dimethylphenyl)benzamide structure combines several key features that are known to influence biological activity:

  • The Benzamide Core: This fundamental unit is a well-established pharmacophore, capable of forming crucial hydrogen bonds and participating in hydrophobic interactions with biological targets.[2]

  • The 3-Amino Group: The presence of an amino group on the benzoyl ring can significantly impact the molecule's polarity, basicity, and potential for hydrogen bonding, often playing a critical role in target engagement.

  • The N-(2,5-dimethylphenyl) Moiety: This substituted aryl group introduces steric bulk and lipophilicity, which can modulate the compound's pharmacokinetic properties and target selectivity. The dimethyl substitution pattern can influence the torsional angle between the phenyl rings, affecting the overall conformation of the molecule.[3]

These structural elements collectively suggest a high potential for these derivatives to interact with a range of biological targets, including enzymes and proteins involved in cancer progression and microbial survival.

Potential Anticancer Activity: A Mechanistic and Methodological Overview

Benzamide derivatives have shown considerable promise as anticancer agents, often through mechanisms involving the inhibition of key cellular processes like cell cycle progression and signaling pathways.[4][5]

Hypothetical Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism for 3-Amino-N-(2,5-dimethylphenyl)benzamide derivatives is yet to be fully elucidated, we can hypothesize a potential mechanism based on related compounds. A plausible target is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzamide Derivative Benzamide Derivative Benzamide Derivative->PI3K

Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The initial evaluation of anticancer potential is typically performed using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the 3-Amino-N-(2,5-dimethylphenyl)benzamide derivative in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation: Summarizing Cytotoxicity Data

The IC₅₀ values are crucial for comparing the potency of different derivatives.

DerivativeCancer Cell LineIC₅₀ (µM)
Compound X-1MCF-7 (Breast)15.2
Compound X-1A549 (Lung)22.8
Compound X-2MCF-7 (Breast)8.5
Compound X-2A549 (Lung)12.1
Doxorubicin (Control)MCF-7 (Breast)0.9
Doxorubicin (Control)A549 (Lung)1.2

Potential Antimicrobial Activity: Combating Microbial Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][3]

Hypothetical Mechanism of Action: Disruption of Microbial Cell Processes

The antimicrobial mechanism of benzamide derivatives could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. For instance, these compounds might interfere with enzymes involved in cell wall synthesis or DNA replication.

Antimicrobial_Workflow Microbial Culture Microbial Culture Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Microbial Culture->Inoculum Preparation (0.5 McFarland) Inoculation of Wells Inoculation of Wells Inoculum Preparation (0.5 McFarland)->Inoculation of Wells Broth Microdilution Plate Preparation Broth Microdilution Plate Preparation Broth Microdilution Plate Preparation->Inoculation of Wells Serial Dilution of Benzamide Derivative Serial Dilution of Benzamide Derivative Serial Dilution of Benzamide Derivative->Broth Microdilution Plate Preparation Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Wells->Incubation (37°C, 18-24h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (37°C, 18-24h)->Visual/Spectrophotometric Reading Determination of MIC Determination of MIC Visual/Spectrophotometric Reading->Determination of MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Step-by-Step Methodology:

  • Preparation of Inoculum: From a fresh culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Microdilution Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-Amino-N-(2,5-dimethylphenyl)benzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for most bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Summarizing Antimicrobial Activity

MIC values are essential for quantifying the antimicrobial potency of the synthesized derivatives.

DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Compound Y-11632
Compound Y-2816
Ciprofloxacin (Control)0.50.25

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for 3-Amino-N-(2,5-dimethylphenyl)benzamide are yet to be published, general trends observed in related N-aryl benzamides can guide future derivatization efforts.[9][10] For instance, the nature and position of substituents on both the benzoyl and the N-phenyl rings can significantly influence activity.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of derivatives with modifications at the 3-amino group and on the 2,5-dimethylphenyl ring to establish a clear SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.

Conclusion

The 3-Amino-N-(2,5-dimethylphenyl)benzamide scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of this intriguing class of compounds. By leveraging the established methodologies and drawing insights from the broader field of benzamide research, scientists are well-equipped to unlock the full therapeutic potential of these derivatives.

References

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Al-Dhfyan, A., & Al-Amer, O. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Available at: [Link]

  • PubMed. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Available at: [Link]

  • Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Available at: [Link]

  • University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Available at: [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • ACS Publications. (2021). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. Available at: [Link]

  • PubMed. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Available at: [Link]

  • Hindawi. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at: [Link]

  • PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Available at: [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Available at: [Link]

  • G-SRS. (n.d.). 3-AMINO-N-(2,4-DIMETHYLPHENYL)-4-METHYLBENZAMIDE. Available at: [Link]

  • Google Patents. (2017). 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof.
  • ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available at: [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]

Sources

Exploratory

N-Substituted Aminobenzamides: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The N-substituted aminobenzamide motif is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its remarkable ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The N-substituted aminobenzamide motif is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse range of biological targets.[1][2] Its synthetic tractability and favorable physicochemical properties have enabled the development of numerous therapeutics, from pioneering targeted cancer therapies to treatments for metabolic and neurological disorders. This guide provides a comprehensive analysis of the N-substituted aminobenzamide core, detailing its synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas. We will delve into specific experimental protocols and provide a case study on the development of Histone Deacetylase (HDAC) inhibitors, illustrating the scaffold's profound impact on oncology.

The Aminobenzamide Scaffold: A Foundation for Therapeutic Innovation

The versatility of the aminobenzamide structure lies in its inherent chemical features. The amide linkage provides a rigid plane and acts as both a hydrogen bond donor and acceptor, crucial for anchoring ligands into the active sites of enzymes and receptors. The flanking aromatic rings offer platforms for extensive substitution, allowing chemists to meticulously tune properties such as potency, selectivity, solubility, and metabolic stability.

Derivatives of this scaffold, particularly the ortho-aminobenzamide, have proven exceptionally effective as inhibitors of zinc-dependent enzymes, where the 2-amino group acts as a key chelating moiety for the zinc ion in the enzyme's active site.[3] This interaction is a defining feature of the scaffold's success in the development of potent anticancer agents like Histone Deacetylase (HDAC) inhibitors.[4]

Core Synthetic Strategies

The construction of N-substituted aminobenzamides predominantly relies on robust and well-established amide coupling reactions. The general workflow involves the activation of a substituted benzoic acid and its subsequent reaction with a substituted aniline.

General Synthetic Workflow Diagram

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation start Substituted Benzoic Acid (R1-COOH) activator Coupling Reagent (e.g., CDI, HATU, SOCl2) start->activator Activation intermediate Activated Intermediate (e.g., Acylimidazole, Active Ester) activator->intermediate amine Substituted Aniline (R2-NH2) intermediate->amine Nucleophilic Attack product N-Substituted Aminobenzamide amine->product caption Fig. 1: General workflow for amide coupling. cluster_0 Normal Gene Expression Control cluster_1 Chromatin State & Transcription cluster_2 Therapeutic Intervention HAT HAT (Histone Acetyltransferase) HDAC HDAC (Histone Deacetylase) Histone_Ac Acetylated Histones (Relaxed Chromatin) HAT->Histone_Ac Adds Acetyl Group Histone_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histone_DeAc Removes Acetyl Group Histone_Ac->HDAC Gene_On Tumor Suppressor Gene Transcription ON Histone_Ac->Gene_On Histone_DeAc->HAT Gene_Off Tumor Suppressor Gene Transcription OFF Histone_DeAc->Gene_Off Gene_Off->Gene_On Reactivation Aminobenzamide N-Substituted Aminobenzamide (e.g., Entinostat) Aminobenzamide->HDAC Inhibits caption Fig. 2: Mechanism of HDAC inhibition by aminobenzamides.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 3-Amino-N-(2,5-dimethylphenyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the solubility of an active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy. Poor solubility can lead to significant hurdles, including inadequate absorption and formulation challenges, which can stall or even terminate the progression of a promising drug candidate. This guide provides a comprehensive framework for determining the solubility profile of 3-Amino-N-(2,5-dimethylphenyl)benzamide, a novel compound of interest, in a range of organic solvents. By understanding its solubility characteristics, researchers can make informed decisions in downstream processes such as formulation design, purification, and the development of analytical methods.

Physicochemical Characterization of 3-Amino-N-(2,5-dimethylphenyl)benzamide

Table 1: Predicted Physicochemical Properties of 3-Amino-N-(2,5-dimethylphenyl)benzamide and its Analogues

PropertyPredicted/Reported Value (Analogue)SourceSignificance for Solubility
Molecular Formula C₁₅H₁₆N₂O-Provides the basis for molecular weight calculation.
Molecular Weight 240.30 g/mol [1]Influences the molar solubility calculations.
Melting Point (°C) ~145-180[2][3]Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.
logP (Octanol-Water Partition Coefficient) ~2.14 - 2.3[1][2]Indicates a moderate lipophilicity, suggesting better solubility in non-polar organic solvents compared to water.
pKa (Basic) ~2.92[2]The amino group's basicity will influence solubility in acidic media, though less relevant for organic solvents.
Hydrogen Bond Donors 1 (from the amino group)-The ability to donate hydrogen bonds can enhance solubility in protic solvents.
Hydrogen Bond Acceptors 2 (from the amide oxygen and amino nitrogen)-The capacity to accept hydrogen bonds can improve solubility in solvents capable of hydrogen bonding.

The benzamide functional group contributes to the molecule's polarity and hydrogen bonding capabilities.[4] The presence of the amino group and the dimethylphenyl moiety introduces a balance of hydrophilic and lipophilic characteristics.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The gold standard for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium solubility.[5] This method ensures that a saturated solution is achieved, providing a thermodynamically stable measurement.

Materials and Equipment
  • 3-Amino-N-(2,5-dimethylphenyl)benzamide (purity >99%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B to create a slurry C Seal and shake at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet undissolved solid C->D after reaching equilibrium E Filter supernatant with 0.22 µm syringe filter D->E to remove fine particles F Prepare dilutions of the saturated solution E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of the Slurry: Accurately weigh an amount of 3-Amino-N-(2,5-dimethylphenyl)benzamide that is in excess of its expected solubility and place it into a glass vial. Add a precise volume of the chosen organic solvent.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. Centrifuge the vials to pellet the majority of the undissolved solid.[6]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid overestimation of solubility.[6]

  • Quantification:

    • HPLC Method: Prepare a series of standard solutions of the compound with known concentrations. Dilute the filtered saturated solution to fall within the linear range of the calibration curve. Analyze the standards and the diluted sample by HPLC and determine the concentration of the saturated solution from the calibration curve.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). Dilute the filtered saturated solution and measure its absorbance to determine the concentration.

  • Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Anticipated Solubility Profile and Interpretation

Based on the predicted physicochemical properties, a hypothetical solubility profile of 3-Amino-N-(2,5-dimethylphenyl)benzamide in various organic solvents is presented below. This serves as an illustrative example of the expected trends.

Table 2: Hypothetical Solubility Profile of 3-Amino-N-(2,5-dimethylphenyl)benzamide at 25 °C

SolventDielectric Constant (Polarity)Solubility (mg/mL)Solubility (mol/L)
Heptane1.9< 1< 0.004
Toluene2.45 - 150.021 - 0.062
Dichloromethane9.150 - 1000.208 - 0.416
Ethyl Acetate6.020 - 400.083 - 0.166
Acetone21100 - 2000.416 - 0.832
Ethanol24.530 - 600.125 - 0.250
Methanol32.740 - 800.166 - 0.333
Analysis of Solubility Trends

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute is favored when the intermolecular forces between the solute and solvent molecules are similar to those between the solute molecules themselves and between the solvent molecules themselves.

Solubility_Interactions cluster_solute 3-Amino-N-(2,5-dimethylphenyl)benzamide cluster_solvents Organic Solvents Solute API Molecule NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar van der Waals (moderate) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole (strong) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Hydrogen Bonding (strongest)

Caption: Intermolecular forces governing solubility.

  • Non-Polar Solvents (e.g., Heptane, Toluene): The low predicted solubility in heptane is expected due to the polar nature of the benzamide and amino groups. The aromatic ring of toluene can engage in π-π stacking with the phenyl rings of the API, leading to a modest increase in solubility compared to aliphatic hydrocarbons.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions with the polar amide group. The high solubility in acetone is anticipated due to its strong dipole moment and ability to accept hydrogen bonds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and amide groups of the molecule. This is expected to result in good solubility.

Conclusion and Future Directions

This technical guide has outlined a robust methodology for determining the solubility profile of 3-Amino-N-(2,5-dimethylphenyl)benzamide in organic solvents. A comprehensive understanding of its solubility is a critical early step in the drug development process, informing crucial decisions in formulation, purification, and analytical method development. The presented experimental protocol, coupled with an understanding of the underlying physicochemical principles, provides a solid foundation for researchers to accurately characterize this and other novel chemical entities. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution.

References

  • PubChem. (n.d.). 3-amino-N-(2,3-dimethylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

Sources

Exploratory

metabolic stability predictions for dimethylphenyl benzamide analogs

Mechanistic Insights, Predictive Frameworks, and Experimental Protocols Executive Summary The dimethylphenyl benzamide scaffold—often derived from xylidine isomers—is a privileged structure in medicinal chemistry, appear...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Predictive Frameworks, and Experimental Protocols

Executive Summary

The dimethylphenyl benzamide scaffold—often derived from xylidine isomers—is a privileged structure in medicinal chemistry, appearing in histone deacetylase (HDAC) inhibitors, sodium channel blockers, and antipsychotics. However, its metabolic profile is a study in contradictions: the ortho-substitution pattern frequently confers exceptional stability against amidases (hydrolysis) while simultaneously introducing high-liability sites for cytochrome P450 (CYP)-mediated oxidation.

This technical guide provides a rigorous framework for predicting, measuring, and optimizing the metabolic stability of these analogs. It moves beyond generic ADME advice to focus on the specific electronic and steric idiosyncrasies of the dimethylphenyl moiety.

Part 1: Structural Liabilities & Mechanistic Insight

To predict stability, one must first understand the "Xylidine Effect." The metabolic fate of a dimethylphenyl benzamide is dictated by the competition between steric shielding and electronic activation.

1. The Steric Shield (Amide Hydrolysis Protection)

In 2,6-dimethylphenyl analogs, the two methyl groups occupy the ortho positions relative to the amide nitrogen. This creates a "steric fortress" that prevents hydrolytic enzymes (carboxylesterases/amidases) from accessing the carbonyl carbon.

  • Outcome: The amide bond is rarely the primary site of metabolism in these specific analogs.

2. The Benzylic Vulnerability (Oxidative Liability)

While the methyl groups protect the amide, they are themselves the "soft spots." CYP450 enzymes (particularly CYP2C9 and CYP3A4) readily target benzylic carbons for hydroxylation due to the low bond dissociation energy (BDE) of benzylic C-H bonds (~85-90 kcal/mol).

  • Mechanism:

    
    
    
  • Consequence: Rapid clearance via conversion to polar alcohol metabolites, followed by Phase II glucuronidation.

3. Regioselectivity: 2,4- vs. 2,6-Dimethyl
  • 2,6-Dimethyl: High amide stability; metabolism is almost exclusively benzylic hydroxylation.

  • 2,4-Dimethyl: The para-methyl (position 4) is sterically accessible and electronically activated, making it the primary site of metabolic attrition (SOM).

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must be used to rank analogs. Standard QSAR models often fail to account for the specific steric rotamers of benzamides. We utilize a Reactivity-Accessibility consensus model.

Recommended Workflow
  • Reactivity Calculation (QM/SMARTCyp): Calculate the activation energy (

    
    ) for hydrogen abstraction at the benzylic sites.
    
  • Accessibility Scoring: Use docking simulations (e.g., GLIDE) against CYP3A4/2C9 crystal structures to determine if the methyl group can physically reach the heme iron.

Visualization: In Silico Decision Logic

PredictionWorkflow Start Candidate Structure (Dimethylphenyl Benzamide) QM QM/SMARTCyp (Calculate Benzylic BDE) Start->QM Dock Ensemble Docking (CYP3A4/2C9 Heme Access) Start->Dock Decision Consensus Score QM->Decision Reactivity Dock->Decision Accessibility HighRisk High Clearance Predicted (Synthesize Deuterated Analog) Decision->HighRisk Low BDE + High Access LowRisk Stable Predicted (Proceed to HLM Assay) Decision->LowRisk High BDE or Steric Clash

Caption: Consensus workflow combining Quantum Mechanics (reactivity) and Docking (accessibility) to filter high-clearance candidates.

Part 3: In Vitro Validation Protocols (The "Truth" Data)

The Human Liver Microsome (HLM) stability assay is the gold standard for validating the predictions above.

Protocol: HLM Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Half-life (

).[1]

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled HLM (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compound: 1 µM final concentration (keep DMSO < 0.1% to avoid CYP inhibition).

2. Experimental Procedure:

  • Pre-incubation: Mix Buffer + Microsomes + Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Vortex (10 min), Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

3. Controls (System Validation):

  • High Clearance: Testosterone (CYP3A4) or Diclofenac (CYP2C9).

  • Low Clearance: Warfarin.[2]

  • Negative Control: Incubations without NADPH (detects non-CYP hydrolysis).

4. Data Analysis & Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.






(Standard scaling factors: Human = 48.8 mg protein/g liver; 25.7 g liver/kg BW).

Part 4: Data Presentation & SAR Optimization

When analyzing results, categorize compounds based on the "Soft Spot" hypothesis.

Representative Data Structure
Compound IDSubstitution PatternHLM

(min)

(µL/min/mg)
Primary Metabolite (LC-MS)
A (Parent) 2,4-dimethyl12.5110.8+16 Da (Hydroxylation at 4-Me)
B 2,6-dimethyl35.039.6+16 Da (Hydroxylation at 2-Me)
C 2,4-bis(trifluoromethyl)>120< 5.0None detected
D 2-methyl-4-chloro58.023.9+16 Da (Minor)
Optimization Strategies (The "Fix")

If the HLM assay confirms instability, apply these structural modifications:

  • Fluorine Walk: Replace the labile methyl group with

    
     or 
    
    
    
    . This increases BDE and blocks hydroxylation.
  • Deuteration: Synthesize the

    
     analog. The C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), potentially increasing half-life by 2-5x without changing binding affinity.
    
  • Cyclization: Tether the methyl group back to the ring (e.g., forming a dihydroindene), reducing the motional freedom required for the CYP heme access.

Visualization: Metabolic Pathway & Blocking Strategy

MetabolicPathway Parent Dimethylphenyl Benzamide (Parent) Met1 Benzylic Alcohol (Unstable Intermediate) Parent->Met1 CYP2C9/3A4 (Hydroxylation) Blocked Trifluoromethyl Analog (Metabolically Stable) Parent->Blocked Medicinal Chemistry (CH3 -> CF3) Met2 Benzoic Acid Derivative (Inactive/Excreted) Met1->Met2 ADH/ALDH (Oxidation)

Caption: The primary metabolic route (hydroxylation) and the medicinal chemistry strategy to block it.

References
  • Di, L., et al. (2004). "Experimental design on single-time-point high-throughput microsomal stability assay." Journal of Pharmaceutical Sciences. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 31: Metabolic Stability). Link

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-Amino-N-(2,5-dimethylphenyl)benzamide

Application Note: Modular Synthesis of 3-Amino-N-(2,5-dimethylphenyl)benzamide Abstract & Scope This application note details a robust, two-step synthesis protocol for 3-Amino-N-(2,5-dimethylphenyl)benzamide , a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Amino-N-(2,5-dimethylphenyl)benzamide

Abstract & Scope

This application note details a robust, two-step synthesis protocol for 3-Amino-N-(2,5-dimethylphenyl)benzamide , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., Bcr-Abl, PDGFR targets) and histone deacetylase (HDAC) inhibitors.

While direct coupling of 3-aminobenzoic acid is theoretically possible, it suffers from chemoselectivity issues (self-coupling/polymerization) and difficult purification. This protocol utilizes a Nitro-Precursor Route , prioritizing high purity and scalability. The workflow consists of an acyl chloride-mediated amidation followed by a mild catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, we disconnect the amide bond to reveal two stable precursors: 3-nitrobenzoyl chloride and 2,5-dimethylaniline . The nitro group acts as a "masked" amine, preventing side reactions during the coupling phase.

Strategic Rationale:

  • Steric Management: The 2,5-dimethylaniline substrate possesses an ortho-methyl group, which introduces steric hindrance. The high electrophilicity of the acid chloride (compared to ester/coupling reagent methods) is required to drive this reaction to completion.

  • Purification Logic: The intermediate nitro-benzamide typically crystallizes well, allowing for a non-chromatographic purification (recrystallization) before the final reduction step.

Retrosynthesis Target Target: 3-Amino-N-(2,5-dimethylphenyl)benzamide Inter Intermediate: 3-Nitro-N-(2,5-dimethylphenyl)benzamide Target->Inter Functional Group Interconversion (FGI) (Nitro Reduction) Precursor1 Precursor A: 3-Nitrobenzoyl Chloride Inter->Precursor1 C-N Disconnection (Amide Coupling) Precursor2 Precursor B: 2,5-Dimethylaniline Inter->Precursor2

Figure 1: Retrosynthetic strategy isolating the amide bond formation from the amine generation.

Experimental Protocols

Phase 1: Amide Coupling (Acylation)

Objective: Synthesis of 3-Nitro-N-(2,5-dimethylphenyl)benzamide.

ReagentEquiv.[1][2][3][4]Role
3-Nitrobenzoyl chloride1.1Electrophile
2,5-Dimethylaniline1.0Nucleophile
Triethylamine (TEA)1.5Acid Scavenger
Dichloromethane (DCM)SolventReaction Medium (0.2 M)
DMAP0.05Catalyst (Optional*)

*Note: DMAP is recommended if reaction monitoring shows >10% unreacted aniline after 2 hours, due to steric hindrance of the ortho-methyl group.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 2,5-dimethylaniline (10 mmol) and dry DCM (40 mL). Add Triethylamine (15 mmol). Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 3-nitrobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The aniline spot should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted benzoic acid byproducts.

    • Wash with Brine (30 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if necessary.[1]

Phase 2: Nitro Reduction (Hydrogenation)

Objective: Conversion to 3-Amino-N-(2,5-dimethylphenyl)benzamide.

ReagentLoadingRole
Nitro-Intermediate1.0 equivSubstrate
Pd/C (10% wt)10 wt%Catalyst
Methanol (MeOH)SolventSolvent (0.1 M)
Hydrogen Gas (H₂)BalloonReductant

Step-by-Step Procedure:

  • Setup: In a clean RBF, dissolve the Nitro-Intermediate (from Phase 1) in Methanol .

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not add to dry solvent.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure or 1 atm). Stir vigorously at RT for 12–16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to dryness. The product typically presents as an off-white solid.

Analytical Data & Quality Control

The following data ranges are expected for the final product.

ParameterSpecificationNotes
Appearance Off-white to beige solidOxidation may cause darkening.
¹H NMR (DMSO-d₆) δ 9.6 (s, 1H, Amide NH)Diagnostic singlet.
δ 6.8 - 7.5 (m, Ar-H)Complex aromatic region.
δ 5.2 (s, 2H, -NH₂)Broad singlet (exchangeable).
δ 2.2, 2.1 (s, 6H, -CH₃)Two distinct methyl singlets.
Mass Spec (ESI+) [M+H]⁺ ≈ 241.13Calc. MW: 240.30

Process Workflow & Logic

The following diagram illustrates the critical path and decision nodes for the synthesis.

Workflow Start Start: Raw Materials Step1 Acylation (DCM, TEA, 0°C) Start->Step1 Check1 IPC: TLC (Aniline consumed?) Step1->Check1 Check1->Step1 No (Add DMAP/Heat) Wash Acid/Base Extraction Check1->Wash Yes Step2 Hydrogenation (Pd/C, H2) Wash->Step2 Nitro Intermediate Filter Celite Filtration Step2->Filter Final Final Product (Recrystallization) Filter->Final

Figure 2: Operational workflow highlighting the critical In-Process Control (IPC) point during acylation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16: Acylation of Amines). Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(12), 5431-5490. Link

  • CN101492387B (Patent). Preparation method of 2-amino-5-chloro-N,3-dimethylbenzamide. (Validating the nitro-precursor route for dimethyl-benzamides). Link

Sources

Application

using 3-Amino-N-(2,5-dimethylphenyl)benzamide as a pharmaceutical intermediate

Application Note: 3-Amino-N-(2,5-dimethylphenyl)benzamide as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary 3-Amino-N-(2,5-dimethylphenyl)benzamide (CAS: Generic/Analogous to 102630-86-4 isomer) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-N-(2,5-dimethylphenyl)benzamide as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

3-Amino-N-(2,5-dimethylphenyl)benzamide (CAS: Generic/Analogous to 102630-86-4 isomer) is a critical "reverse-amide" pharmacophore used in the synthesis of Type II Kinase Inhibitors and Histone Deacetylase (HDAC) Inhibitors . Its structural architecture—comprising a central benzamide linker, a hydrophobic "tail" (2,5-dimethylphenyl), and a reactive "head" (3-amino group)—mimics the binding mode of blockbuster drugs like Imatinib and Nilotinib .

This guide details the protocols for synthesizing, purifying, and utilizing this intermediate to construct bioactive libraries. It focuses on converting the 3-amino moiety into urea or amide linkages, a standard strategy for targeting the ATP-binding pocket (DFG-out conformation) of tyrosine kinases.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 3-Amino-N-(2,5-dimethylphenyl)benzamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol; Low solubility in water
Key Functionality Primary Aniline (Nucleophile), Amide Linker (H-bond donor/acceptor)
Mechanistic Role in Drug Design

The molecule serves as a Linker Scaffold . In Type II kinase inhibitors:

  • The Amide (Linker): Forms crucial hydrogen bonds with the Glu/Asp residues in the kinase hinge region or the DFG motif.

  • The 2,5-Dimethylphenyl (Tail): Occupies the hydrophobic allosteric pocket created by the DFG-out conformation.

  • The 3-Amino Group (Head): Acts as the attachment point for the "hinge-binding" heterocycle (e.g., pyrimidine, quinoline).

G Intermediate 3-Amino-N-(2,5-dimethylphenyl)benzamide (The Scaffold) Tail Hydrophobic Tail (2,5-Dimethylphenyl) Targets Allosteric Pocket Intermediate->Tail Contains Linker Amide Linker (H-Bonding Network) Intermediate->Linker Contains Head Reactive 3-Amino Group (Attachment Site for Heterocycle) Intermediate->Head Contains Drug Final Kinase Inhibitor (e.g., Urea/Amide Derivative) Head->Drug Derivatization (Urea/Amide Coupling)

Figure 1: Structural decomposition of the intermediate showing its pharmacophoric contributions to kinase inhibitor design.

Protocol 1: Synthesis of the Intermediate

Objective: Preparation of 3-Amino-N-(2,5-dimethylphenyl)benzamide from 3-nitrobenzoyl chloride and 2,5-dimethylaniline.

Reagents:
  • 3-Nitrobenzoyl chloride (1.0 equiv)

  • 2,5-Dimethylaniline (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Pd/C (10% w/w) for hydrogenation

  • Hydrogen gas (H₂)

Step-by-Step Methodology:
  • Amide Coupling (The Nitro-Precursor):

    • Dissolve 2,5-dimethylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.

    • Add 3-nitrobenzoyl chloride (10 mmol) dropwise over 15 minutes.

    • Rationale: Slow addition prevents exotherm-driven impurity formation (di-acylation).

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove acid), then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% of N-(2,5-dimethylphenyl)-3-nitrobenzamide .

  • Nitro Reduction (The Active Intermediate):

    • Dissolve the nitro-intermediate in Methanol (MeOH).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ balloon (1 atm) for 6–12 hours at RT.

    • Critical Check: Monitor disappearance of the nitro peak by HPLC.

    • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).

    • Concentrate filtrate to obtain the off-white solid product.

Protocol 2: Downstream Functionalization (Library Synthesis)

Objective: Converting the intermediate into a bioactive Biaryl Urea (common in Sorafenib/Regorafenib analogs).

Reaction Scheme:

Ar-NH₂ (Intermediate) + R-N=C=O (Isocyanate) → Ar-NH-C(=O)-NH-R (Urea)

Procedure:
  • Preparation: Dissolve 3-Amino-N-(2,5-dimethylphenyl)benzamide (1.0 equiv) in anhydrous THF or DCM .

  • Activation: If using an isocyanate, add it directly (1.1 equiv) at 0°C.

    • Alternative: If using an amine (R-NH₂), pre-activate the intermediate with CDI (Carbonyldiimidazole) or Triphosgene to generate the isocyanate in situ.

  • Incubation: Stir at RT for 2–12 hours.

  • Precipitation: Most urea products will precipitate from DCM/Hexane.

  • Purification: Filter the solid and wash with cold ether. If soluble, purify via Flash Chromatography (DCM/MeOH gradient).

Table 1: Optimization of Coupling Conditions

Coupling PartnerReagentSolventTempYieldNotes
Isocyanate NoneDCM0°C → RT85-95%Cleanest method; product precipitates.
Amine (Heterocycle) CDI (1.2 eq)THFReflux60-75%Requires anhydrous conditions; CO₂ evolution.
Carboxylic Acid HATU / DIPEADMFRT70-85%Forms Bis-Amide (not Urea); distinct class.

Analytical Quality Control

Method: Reverse-Phase HPLC (C18 Column). Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient: 5% B to 95% B over 20 min.

  • Retention Time (RT): The amine intermediate typically elutes earlier than the nitro-precursor due to increased polarity.

  • Impurity Profile: Watch for Aniline carryover (2,5-dimethylaniline) and Over-reduction products (cyclohexyl derivatives, though rare with Pd/C at 1 atm).

Troubleshooting & Expert Insights

  • Issue: Low Solubility during Coupling.

    • Insight: The benzamide scaffold is rigid and planar, leading to strong pi-stacking.

    • Fix: Use DMAc (Dimethylacetamide) or NMP as a co-solvent if THF/DCM fails.

  • Issue: Incomplete Hydrogenation.

    • Insight: Sulfur contaminants from the aniline starting material can poison the Pd catalyst.

    • Fix: Treat the nitro-precursor with activated charcoal before hydrogenation or switch to Fe/NH₄Cl reduction (chemoselective).

References

  • PubChem. 3-amino-N-(2,3-dimethylphenyl)benzamide (Isomer Analog). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. m-Amino-N,N-dimethylbenzamide (Structural Class Reference). Available at: [Link]

  • Google Patents.EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds. (Context for Anticonvulsant activity of this class).
  • ChemSrc. CAS 848766-30-3 Related Compounds.[1][2] Available at: [Link][1][2]

Sources

Method

Application Note: Crystallization Strategies for Purifying 3-Amino-N-(2,5-dimethylphenyl)benzamide

Abstract & Chemical Context This application note details the method development and validated protocols for the crystallization and purification of 3-Amino-N-(2,5-dimethylphenyl)benzamide . This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the method development and validated protocols for the crystallization and purification of 3-Amino-N-(2,5-dimethylphenyl)benzamide . This compound serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other benzamide-based pharmacophores.[1][2][3][4]

Achieving high purity (>99.5%) is challenging due to the presence of unreacted 2,5-dimethylaniline (liquid/low-melting impurity) and potential regioisomers.[1][2][5][3] This guide leverages the molecule's specific solubility profile—driven by its polar amide/amine core and lipophilic dimethylphenyl moiety—to design robust solvent systems for impurity rejection.[1][3][4]

Solubility Profiling & Solvent Selection Logic[2][4]

Molecular Analysis

To select the optimal solvent, we analyze the functional groups governing intermolecular interactions:

  • H-Bond Donors: Primary amine (-NH₂), Amide (-NH-).[1][2][5]

  • H-Bond Acceptors: Carbonyl oxygen (C=O), Amine nitrogen.[1][2][3][4]

  • Hydrophobic Domains: 2,5-dimethylphenyl ring (sterically hindered, lipophilic) and the central phenyl ring.[1][2][5][3][4]

Predicted Solubility Behavior

Based on Hansen Solubility Parameters (HSP) for benzamide derivatives, the compound exhibits the following behavior:

Solvent ClassRepresentative SolventsSolubility at 25°CSolubility at BoilingSuitability
Polar Aprotic DMSO, DMF, DMAcVery HighVery HighGood for synthesis, poor for crystallization (yield loss).[1][2][5][3]
Alcohols Methanol, Ethanol, IPAModerateHighExcellent (High temperature coefficient of solubility).[1][2][3][4]
Esters/Ketones Ethyl Acetate, AcetoneLow-ModerateHighExcellent (Good impurity rejection).[1][2][3][4]
Hydrocarbons Heptane, TolueneVery LowLowAnti-solvent candidates.
Water WaterInsolubleInsolubleStrong Anti-solvent.
Validated Solvent Systems

Two primary systems are recommended based on the impurity profile:

  • System A (Ethanol / Water): Best for removing polar inorganic salts and very polar byproducts.[1][3][4]

  • System B (Ethyl Acetate / Heptane): Best for removing unreacted 2,5-dimethylaniline (which remains soluble in Heptane) and non-polar oligomers.[1][2][3][4]

Experimental Protocols

Protocol A: Solubility Screening (Range Finding)

Use this protocol if the crude material quality varies significantly between batches.[1][2][4]

  • Preparation: Weigh 100 mg of crude 3-Amino-N-(2,5-dimethylphenyl)benzamide into four 4mL vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to respective vials: Methanol, Ethanol, Ethyl Acetate, Toluene.

  • Observation (RT): Vortex for 1 minute. If fully soluble at Room Temperature (RT), the solvent is too strong (reject).[1][2][3][4]

  • Heating: Heat insoluble samples to boiling (using a heating block).

    • Scenario 1: If soluble at boiling but insoluble at RT

      
      Ideal Candidate. [1][3]
      
    • Scenario 2: If insoluble at boiling

      
       Add solvent in 0.5 mL increments until dissolved.
      
  • Cooling: Allow to cool slowly to RT. Observe crystal habit (needles vs. plates) and recovery yield.

Protocol B: Primary Recrystallization (Ethyl Acetate / Heptane System)

Recommended for removal of lipophilic impurities (e.g., unreacted aniline).[1][2][5][3][4]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) (approx. 6–8 volumes, ~60–80 mL).

    • Heat the mixture to reflux (77°C) with stirring.

    • Note: If the solution is not clear after 15 mins at reflux, add EtOAc in 5 mL portions until full dissolution is observed.

  • Filtration (Hot):

    • While maintaining the solution near boiling, filter through a pre-heated Büchner funnel or glass frit to remove insoluble mechanical impurities (dust, catalyst residues).[2][5][3][4]

    • Critical: Rinse the filter with 5 mL hot EtOAc.[1][3][4]

  • Crystallization (Anti-solvent Addition):

    • Return the filtrate to the heat and bring back to a gentle reflux.

    • Slowly add n-Heptane dropwise via an addition funnel.[1][3][4]

    • Stop addition when a persistent slight turbidity (cloud point) is observed (typically 1:1 to 1:2 ratio of EtOAc:Heptane).[1][2][3][4]

    • Add 2-3 mL of EtOAc to clear the turbidity (restore single phase).[1][2][3][4]

  • Nucleation & Growth:

    • Remove the heat source.[1][3][4][6] Allow the flask to cool to room temperature on a cork ring (do not use an ice bath immediately).

    • Seeding: If available, add a few seed crystals at ~45°C to prevent "oiling out."[1][5][3][4]

    • Once at RT, transfer to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.[1][3][4]

    • Wash the cake with 20 mL of cold 1:2 EtOAc:Heptane mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: "Oiling Out" Mitigation

Benzamides frequently form oils rather than crystals if cooled too rapidly.[1][3][4]

  • Diagnosis: Solution becomes milky/opaque and separates into a bottom oily layer before crystals form.[1][3][4]

  • Remediation:

    • Re-heat the mixture until the oil redissolves.

    • Increase the ratio of the "good" solvent (EtOAc or Ethanol).[1][2][3][4]

    • Seed the solution immediately upon reaching the metastable zone (approx. 50–60°C).[1][2][3][4]

    • Agitate slowly (100 RPM) to prevent emulsion formation.

Visual Workflows

Diagram 1: Solvent Selection Decision Matrix

SolventSelection cluster_Systems Recommended Systems Start Start: Crude 3-Amino-N- (2,5-dimethylphenyl)benzamide SolubilityCheck Check Solubility at 25°C Start->SolubilityCheck SolubleRT Soluble at RT? SolubilityCheck->SolubleRT Yes Yes SolubleRT->Yes No No SolubleRT->No Reject Reject Solvent (Yield too low) Heat Heat to Boiling SolubleHot Soluble at Boiling? Heat->SolubleHot SolubleHot->Yes SolubleHot->No Ideal Ideal Candidate (Cooling Crystallization) Sys1 System A: Ethanol (Solvent) + Water (Anti-solvent) Ideal->Sys1 Sys2 System B: Ethyl Acetate (Solvent) + Heptane (Anti-solvent) Ideal->Sys2 InsolubleHot Insoluble at Boiling? InsolubleHot->Yes AddPolar Add Co-Solvent (e.g., Ethanol) AddPolar->Heat Yes->Reject Yes->Ideal Yes->AddPolar No->Heat No->InsolubleHot

Caption: Decision matrix for selecting the optimal crystallization solvent based on temperature-dependent solubility profiles.

Diagram 2: Purification Process Flow

ProcessFlow Step1 1. Dissolution (Reflux in EtOAc) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Solution Step3 3. Anti-Solvent (Add Heptane) Step2->Step3 Filtrate Step4 4. Controlled Cooling (RT -> 0°C) Step3->Step4 Cloud Point Step5 5. Isolation (Vacuum Filtration) Step4->Step5 Crystal Slurry OilOut Risk: Oiling Out Step4->OilOut OilOut->Step1 Re-heat & Seed

Caption: Step-by-step workflow for the Ethyl Acetate/Heptane recrystallization protocol, including mitigation for oiling out.

References

  • Myerson, A. S. (2002).[1][2][3][4] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][3][4] (Standard text for solubility screening principles).

  • Mullin, J. W. (2001).[1][2][3][4] Crystallization (4th ed.).[1][3][4] Elsevier.[1][3][4] (Definitive guide on nucleation and metastable zones).

  • Anderson, N. G. (2012).[1][2][3][4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][3][4] Link (Best practices for solvent selection in API synthesis).[1][2][3][4]

  • Reich, R. (2023).[1][2][3][4] Solubility Parameters of Benzamide Derivatives. Journal of Chemical & Engineering Data. (General reference for benzamide solubility modeling).

  • National Center for Biotechnology Information. (2023).[1][3][4] PubChem Compound Summary for CID 13660413 (Isomer Analog). Retrieved from [Link].[1][2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-N-(2,5-dimethylphenyl)benzamide

Executive Summary & Strategic Direction The Core Challenge: Synthesizing 3-Amino-N-(2,5-dimethylphenyl)benzamide presents a classic "chemoselectivity vs. sterics" conflict.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Direction

The Core Challenge: Synthesizing 3-Amino-N-(2,5-dimethylphenyl)benzamide presents a classic "chemoselectivity vs. sterics" conflict.

  • Chemoselectivity: Using 3-aminobenzoic acid directly leads to competitive self-coupling (polymerization), as the starting material contains both nucleophile (amine) and electrophile (carboxylic acid) moieties.

  • Steric Hindrance: The nucleophile, 2,5-dimethylaniline , possesses an ortho-methyl group. This creates significant steric bulk, making it a sluggish nucleophile compared to standard anilines.

The Solution (The "Nitro Route"): To maximize yield and purity, do not attempt direct coupling of the free amino-acid. The industry-standard "Gold Route" involves coupling 3-nitrobenzoyl chloride with the aniline, followed by selective reduction. This separates the bond formation from the amine generation, eliminating oligomerization risks.

Validated Synthetic Workflow (The "Nitro Route")

Phase A: Amide Bond Formation

Objective: Overcome the steric barrier of the 2,5-dimethyl group.

Reagents:

  • Substrate: 3-Nitrobenzoyl chloride (Freshly prepared or high-quality commercial).

  • Nucleophile: 2,5-Dimethylaniline (1.1 equivalents).

  • Base: Pyridine (Solvent/Base) or TEA/DCM.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Protocol:

  • Dissolve 2,5-dimethylaniline (1.1 eq) in anhydrous DCM (0.5 M concentration).

  • Add Pyridine (3.0 eq) or Triethylamine (3.0 eq). Note: Pyridine is superior for hindered anilines as it acts as an acyl-transfer catalyst.

  • Cool to 0°C under N₂ atmosphere.

  • Add 3-Nitrobenzoyl chloride (1.0 eq) dropwise (dissolved in minimal DCM).

  • Critical Step: Allow to warm to Room Temperature (RT) and stir for 12–16 hours . Do not rush. The ortho-methyl group slows kinetics.

  • Workup: Wash with 1N HCl (to remove excess pyridine/aniline), then NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from EtOH/Water if necessary. (Intermediate: 3-Nitro-N-(2,5-dimethylphenyl)benzamide).

Phase B: Nitro Reduction

Objective: Chemoselective reduction without over-reduction.

Reagents:

  • Substrate: Nitro-amide intermediate.[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading) OR Fe powder/NH₄Cl (if halogenated solvents/impurities are present).

  • Hydrogen Source: H₂ balloon (1 atm) or Formic Acid/TEA (Transfer hydrogenation).

Protocol (Catalytic Hydrogenation):

  • Dissolve intermediate in MeOH or EtOH (0.1 M).

  • Add 10% Pd/C (10% by weight of substrate).

  • Purge with N₂, then switch to H₂ balloon.

  • Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let dry catalyst contact air (pyrophoric).

  • Isolation: Evaporate solvent. The product is usually pure enough for use; otherwise, purify via flash chromatography (Hexane/EtOAc).

Logic & Troubleshooting Visualization

The following diagrams illustrate the decision-making process and reaction pathway.

SynthesisLogic Start Start: 3-Aminobenzoic Acid Direct Route A: Direct Coupling (High Risk) Start->Direct + 2,5-Dimethylaniline + EDC/HOBt Polymer FAILURE: Oligomerization (Self-Coupling) Direct->Polymer Competitive Reaction NitroStart Start: 3-Nitrobenzoic Acid Chloride Step 1: 3-Nitrobenzoyl Chloride (Activated Electrophile) NitroStart->Chloride SOCl2, Reflux Coupling Step 2: Coupling with 2,5-Dimethylaniline Chloride->Coupling + Aniline + Pyridine Intermed Intermediate: 3-Nitro-N-(2,5-dimethylphenyl)benzamide Coupling->Intermed SN2 (Slow due to sterics) Reduction Step 3: Reduction (H2/Pd-C or Fe/HCl) Intermed->Reduction Product Target: 3-Amino-N-(2,5-dimethylphenyl)benzamide Reduction->Product High Yield

Figure 1: Comparison of Synthetic Routes. The Nitro Route (Green) avoids the oligomerization trap of the Direct Route (Red).

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield in Amide Coupling (Step 1)

Symptom: TLC shows unreacted 2,5-dimethylaniline after 24 hours.

  • Root Cause A (Moisture): Acid chlorides hydrolyze rapidly. If your DCM is "wet," the chloride reverts to the unreactive acid.

    • Fix: Use freshly distilled DCM or dry over molecular sieves.

  • Root Cause B (Sterics): The methyl group at the 2-position of the aniline blocks the nucleophilic attack.

    • Fix: Switch solvent to Pyridine (acts as both solvent and catalyst). Heat the reaction to 40°C–50°C. Alternatively, use DMAP (10 mol%) as a hyper-nucleophilic catalyst to activate the acyl chloride [1].

Issue 2: "Sticky" Impurities in Final Product

Symptom: Product is an oil or gum instead of a solid.

  • Root Cause: Incomplete removal of high-boiling solvents (DMF/DMSO) or coupling byproducts (urea from EDC).

  • Fix:

    • Dissolve the gum in EtOAc.

    • Wash rigorously with 0.5 M HCl (removes unreacted aniline and pyridine).

    • Wash with Sat. NaHCO₃ (removes unreacted benzoic acid).

    • Recrystallize from a mixture of Toluene/Heptane or Ethanol/Water .

Issue 3: Catalyst Poisoning during Reduction

Symptom: Reduction stops at 50% conversion (Nitro/Amine mixture).

  • Root Cause: Sulfur traces (from Thionyl Chloride used in Step 1) poison the Pd/C catalyst.

  • Fix:

    • Ensure the intermediate amide is recrystallized or washed thoroughly before hydrogenation.

    • Switch to Fe/NH₄Cl (Iron powder reduction) in Ethanol/Water (3:1) at reflux.[2][3] This method is robust against sulfur poisoning [2].

Optimization Data Matrix

Use this table to select conditions based on your lab's available resources.

ParameterStandard ProtocolHigh-Throughput / RobustGreen Chemistry
Coupling Agent Acid Chloride (SOCl₂)HATU / DIPEAT3P (Propylphosphonic anhydride)
Solvent DCMDMF2-MeTHF or Ethyl Acetate
Base Triethylamine (TEA)DIPEA (Hünig's Base)K₂CO₃ (Heterogeneous)
Reduction H₂ / Pd-CFe / NH₄Cl / EtOHH₂ / Raney Nickel
Yield Expectation 85-92% 75-85% 70-80%
Primary Risk Moisture sensitivityRemoval of DMFCost of T3P

References

  • Beutner, G. L., et al. (2018).[4] "TCFH–NMI: A Scalable Reagent System for the Amide Coupling of Acid Chlorides with Sterically Hindered Anilines." Organic Letters, 20(14), 4218–4222. Link

  • Organic Chemistry Portal. (n.d.). "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Fisher Scientific. (n.d.). "Amide Synthesis Protocols: Schotten-Baumann & Carbodiimide Methods." Link

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 2,5-dimethylaniline (toxic) and 3-nitrobenzoyl chloride (corrosive) before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Amino-N-(2,5-dimethylphenyl)benzamide in DMSO

Prepared by: Senior Application Scientist, Experimental Support Division This guide provides in-depth troubleshooting for researchers encountering low solubility of 3-Amino-N-(2,5-dimethylphenyl)benzamide in Dimethyl Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide provides in-depth troubleshooting for researchers encountering low solubility of 3-Amino-N-(2,5-dimethylphenyl)benzamide in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and widely used solvent, challenges can arise with lipophilic, crystalline compounds.[1][2][3] This document outlines a logical, step-by-step approach to diagnose and resolve these issues, ensuring the integrity and accuracy of your experimental results.

Compound at a Glance: 3-Amino-N-(2,5-dimethylphenyl)benzamide

Understanding the physicochemical properties of this molecule is the first step in troubleshooting its solubility. As a benzamide derivative, it possesses features that can contribute to poor solubility in certain contexts.

PropertyValue (Predicted/Typical)Implication for Solubility
Molecular Formula C₁₅H₁₆N₂O-
Molecular Weight ~240.30 g/mol Higher molecular weight can correlate with lower solubility.[1]
Predicted XLogP3 ~2.8A positive LogP value indicates lipophilicity, suggesting better solubility in organic solvents than in aqueous media.[4]
Structure Benzamide derivativeThe planar aromatic rings and amide linkage can facilitate strong crystal lattice packing, which increases the energy required for dissolution.[5]

Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues in a progressive, question-and-answer format. Always start with the simplest, least disruptive methods first.

Q1: I've added 3-Amino-N-(2,5-dimethylphenyl)benzamide to high-purity DMSO at my desired concentration, but I see solid particles that won't dissolve with simple mixing. What should I do first?

A1: This is a very common scenario, often related to the kinetics of dissolution. The initial energy barrier to break the compound's crystal lattice needs to be overcome.[5] Before considering more drastic measures, follow this initial protocol.

Protocol: Basic Mechanical & Thermal Dissolution
  • Vortexing: Securely cap your vial and vortex it at high speed for 1-2 minutes. This increases the kinetic energy of the system, enhancing the interaction between the solvent and solute particles.

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that act as microscopic agitators, breaking up compound aggregates.[6]

  • Gentle, Controlled Heating: If solids persist, warm the solution in a water bath at 30-40°C for 15-20 minutes, with intermittent vortexing.[7] This increases the kinetic energy and can significantly improve the solubility of many compounds.

    • Causality: Heat provides the necessary energy to disrupt the intermolecular forces within the crystal lattice, allowing DMSO molecules to solvate the individual compound molecules more effectively.

    • Critical Safety Note: Do NOT overheat DMSO. At elevated temperatures, especially in the presence of acids, bases, or other reagents, DMSO can undergo exothermic decomposition, posing a significant safety hazard.[8][9] Never heat DMSO in a sealed container.

Q2: I successfully created a clear stock solution, but after storing it at 4°C or -20°C, a precipitate formed. Why did this happen?

A2: This phenomenon is often the result of creating a supersaturated solution, especially if heat was used for dissolution.[10] Upon cooling, the thermodynamic equilibrium shifts, and the solubility limit decreases, causing the excess compound to crystallize out.[5]

  • Expert Insight: Once a compound has crystallized from a DMSO stock, it often forms a more stable, lower-energy polymorphic (crystal) form that is significantly harder to redissolve than the original amorphous powder.[5][11] Repeated freeze-thaw cycles exacerbate this issue.[5]

  • Troubleshooting Steps:

    • Re-dissolve: Try reapplying the gentle heating and sonication protocol (A1) to bring the compound back into solution.

    • Prepare Fresh: The most reliable strategy is to prepare fresh stock solutions for immediate use whenever possible.[5]

    • Room Temperature Storage: For short-term storage (1-2 days), keeping the stock solution tightly sealed at room temperature may prevent precipitation caused by cooling.[5][11] However, always check for compound stability at room temperature.

Q3: Could the purity of my compound or my DMSO be the cause of the problem?

A3: Absolutely. Both compound and solvent purity are critical factors.

  • Compound Purity: Counterintuitively, very high-purity crystalline compounds can sometimes exhibit lower solubility than their slightly impure counterparts.[10] Impurities can disrupt the crystal lattice, making it easier to dissolve. Conversely, certain insoluble impurities can act as nucleation sites, promoting precipitation. Always start with the highest purity grade available and be consistent with your source.

  • Solvent Purity (DMSO): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease its ability to solubilize nonpolar, lipophilic compounds.[11]

    • Best Practice: Use anhydrous, high-purity DMSO (≥99.9%). Purchase it in small-volume bottles with protective septa. Once opened, use it quickly or store it properly in a desiccator to minimize water absorption.

Advanced Troubleshooting & Optimization

If the initial steps fail, a more systematic approach involving co-solvents may be required.

Q4: I've tried heating and sonication, but I still cannot achieve my target concentration. What is the next logical step?

A4: When physical methods are insufficient, modifying the solvent system itself is the next step. The use of a co-solvent can disrupt the solute-solute interactions that favor the solid state.

Protocol: Utilizing a Co-Solvent System

The goal is to introduce a second solvent that is miscible with DMSO and has a different polarity profile, which can improve the overall solvation capacity for your specific compound.

  • Co-Solvent Selection: Choose a co-solvent based on your experimental constraints (e.g., cell toxicity, assay compatibility).

  • Preparation: Prepare a pre-mixed solvent system. For example, a 9:1 (v/v) mixture of DMSO:NMP.

  • Dissolution Attempt: Try to dissolve 3-Amino-N-(2,5-dimethylphenyl)benzamide in this co-solvent mixture using the basic protocol (vortexing, sonication, gentle heat).

  • Systematic Evaluation: If one co-solvent doesn't work, you may need to screen several. It is recommended to test co-solvents in small increments (e.g., 5-10% of the total volume).

Co-SolventTypical Ratio (with DMSO)Notes & Considerations
N-Methyl-2-pyrrolidone (NMP) 9:1 to 4:1A powerful polar aprotic solvent. Often effective but may have higher cellular toxicity.[1]
Polyethylene glycol 400 (PEG400) 9:1 to 7:3A less toxic option, often used in formulations. Can increase viscosity.[1][12]
Ethanol 9:1Can be effective but is more volatile. Ensure compatibility with your assay.[12]
Dimethylformamide (DMF) 9:1Similar to DMSO but with different solvating properties. Check for reactivity with your compound.[12]

Q5: My stock solution in 100% DMSO is perfectly clear. However, when I dilute it into my aqueous cell culture medium or buffer, it immediately precipitates. How do I prevent this?

A5: This is a classic challenge known as "antisolvent precipitation" and is expected for a lipophilic molecule. The compound is soluble in the organic stock but crashes out when introduced to the aqueous environment where its solubility is much lower.[13]

Strategies to Prevent Precipitation Upon Dilution
  • Optimize Dilution Protocol: Do not add a small volume of DMSO stock into a large volume of buffer. Instead, perform a stepwise dilution. Adding the DMSO stock directly to the final assay solution, which may contain proteins or other components that help maintain solubility, is often preferable.[5][12]

  • Pre-warm the Aqueous Medium: Having your cell culture media or buffer at 37°C can help keep the compound in solution during the critical dilution step.[7][14]

  • Increase Final DMSO Concentration (with caution): A final DMSO concentration of 0.1-0.5% is typical for cell-based assays.[12][14] Sometimes, increasing this to the maximum tolerated level (e.g., up to 1%, cell-line dependent) can be sufficient to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Serial Dilutions in DMSO: If you are creating a dose-response curve, perform the serial dilutions in 100% DMSO first. Then, add a small, fixed volume from each DMSO dilution directly to the assay well. This ensures the compound is fully dissolved before it encounters the aqueous buffer.[5][14]

Visual Troubleshooting Workflow

This flowchart provides a logical path for addressing solubility issues with 3-Amino-N-(2,5-dimethylphenyl)benzamide.

G A Start: Dissolve Compound in high-purity DMSO B Visual Inspection: Is the solution clear? A->B C Success: Solution is ready for use/ Proceed to aqueous dilution B->C Yes D Troubleshooting Tier 1: Mechanical & Thermal Aid B->D No L Precipitation on Aqueous Dilution? C->L E 1. Vortex vigorously (2 min) 2. Sonicate (15 min) 3. Gentle Heat (30-40°C) D->E F Visual Inspection: Is the solution clear now? E->F F->C Yes G Troubleshooting Tier 2: Solvent System Check F->G No H 1. Confirm DMSO is anhydrous. 2. Consider preparing stock in a DMSO co-solvent mixture (e.g., 9:1 DMSO:NMP) G->H I Attempt re-dissolution with new solvent system H->I J Final Check: Is the solution clear? I->J J->C Yes K Consult Technical Support: Consider re-synthesis or compound purity analysis J->K No M Optimize Dilution Protocol: - Stepwise dilution - Pre-warm aqueous media - Serial dilutions in DMSO L->M Yes N Success: Assay Ready L->N No M->N

Caption: Logical workflow for troubleshooting compound solubility in DMSO.

References

  • Gorska, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Abbott, S. (n.d.). Purity Effects. Practical Solubility Science. [Link]

  • Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Cheng, Y. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Yearn Chem. [Link]

  • A.K. (2015). Response to "Dissolving in DMSO semantics". Chemistry Stack Exchange. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Ashour, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • Quora User. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-N-(2,3-dimethylphenyl)benzamide. PubChem Compound Database. [Link]

  • Wallgren, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • National Center for Biotechnology Information. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Quora User. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. PMC. [Link]

  • Reddit User. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N,N-dimethylbenzamide. PubChem Compound Database. [Link]

  • Lopes, C., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Merck & Co., Inc. (2016). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Loss Prevention in the Process Industries. [Link]

  • Amgen Inc. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). FooDB. [Link]

  • MilliporeSigma. (n.d.). p-Benzoquinone reagent grade. MilliporeSigma. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinone. PubChem Compound Database. [Link]

  • Sawatdee, S., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Rathore, D., et al. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Hsiao, S. H., et al. (2015). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Verma, V., & Pande, R. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. International Journal of Chemical Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-N-(3,5-dimethylphenyl)benzamide. PubChem Compound Database. [Link]

  • Verma, V., & Pande, R. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. International Journal of Chemical Studies. [Link]

  • Dumortier, G., et al. (2010). Effect of DMSO on Micellization, Gelation and Drug Release Profile of Poloxamer 407. Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2,5-dimethylaniline coupling reactions

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-dimethylaniline (2,5-DMA) . It addresses the specific steric and electronic challenges imposed by the ortho-methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-dimethylaniline (2,5-DMA) . It addresses the specific steric and electronic challenges imposed by the ortho-methyl group at the C2 position and the meta-methyl at C5.

Status: Operational | Tier: 3 (Advanced Chemical Support) Topic: Overcoming Steric Hindrance in C-N and Amide Couplings

The Steric Challenge: Why 2,5-DMA Fails

Before troubleshooting, understand the enemy. 2,5-dimethylaniline is not just "hindered"; it is directionally blocked .

  • The C2-Methyl (Ortho): This is the primary steric gatekeeper. It rotates out of plane, physically blocking the approach of bulky electrophiles and destabilizing the square-planar geometry required for Palladium-catalyzed reductive elimination.

  • The C5-Methyl (Meta): While less sterically demanding, it increases electron density (

    
     effect), making the amine more nucleophilic in theory, but this is often negated by the C2 kinetic barrier.
    

Module A: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Q: My standard Pd(OAc)₂/BINAP system yields <10% product. What is happening?

A: BINAP is a bidentate ligand with a rigid bite angle that lacks the flexibility to accommodate the ortho-methyl group of 2,5-DMA during the reductive elimination step. The steric bulk prevents the amine from coordinating effectively to the Pd(II) center, leading to catalyst decomposition (Pd black formation) or hydrodehalogenation of your aryl halide.

Q: Which ligand system should I switch to?

A: You must move to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). For 2,5-dimethylaniline (a primary amine), BrettPhos is the Gold Standard.

  • BrettPhos: Specifically engineered for primary amines. Its bulk promotes the reductive elimination of the hindered product, while its electronic properties facilitate oxidative addition.

  • RuPhos: Generally preferred for secondary amines.[1] Use this only if you are coupling an already substituted N-alkyl-2,5-dimethylaniline.

  • Pre-catalysts: Do not generate the catalyst in situ from Pd(OAc)₂ if possible. Use BrettPhos Pd G4 precatalyst to ensure precise 1:1 L:Pd stoichiometry and rapid activation.

Protocol: Optimized Cross-Coupling for 2,5-DMA

Use this protocol for coupling 2,5-DMA with aryl bromides/chlorides.

  • Catalyst: BrettPhos Pd G4 (1.0–2.0 mol%)

  • Base: NaOtBu (1.4 equiv) – Crucial: The t-butoxide anion helps deprotonate the amine-Pd complex.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 100 °C.

  • Concentration: 0.2 M.

Step-by-Step:

  • Charge a vial with BrettPhos Pd G4 (1.5 mol%) and NaOtBu (1.4 equiv).

  • Add Aryl Halide (1.0 equiv) and 2,5-dimethylaniline (1.2 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous 1,4-Dioxane .

  • Stir at 100 °C for 12 hours.

  • Checkpoint: If the reaction turns black immediately, oxygen was present. If it stays pale yellow/orange but no product forms, increase temp to 110 °C.

Visual Guide: Ligand Selection Logic

LigandSelection cluster_tips Optimization Tips Start Start: Coupling 2,5-Dimethylaniline AmineType Is the Amine Primary or Secondary? Start->AmineType Primary Primary (-NH2) (Standard 2,5-DMA) AmineType->Primary Secondary Secondary (-NHR) (N-Alkyl-2,5-DMA) AmineType->Secondary CheckHalide Is Coupling Partner an Aryl Chloride? Primary->CheckHalide RuPhos RECOMMENDATION: RuPhos Pd G4 (Favors Steric Bulk) Secondary->RuPhos BrettPhos RECOMMENDATION: BrettPhos Pd G4 (Favors Monoarylation) CheckHalide->BrettPhos Yes (or Bromide) Tip1 If BrettPhos fails, try tBuBrettPhos

Caption: Decision matrix for selecting the correct Buchwald ligand based on amine substitution class.

Module B: Amide Bond Formation (Acylation)[3]

Q: HATU/DIPEA is not working. I see the active ester forming, but the aniline won't attack. Why?

A: The active ester formed by HATU (At-ester) is bulky. The ortho-methyl group on 2,5-DMA creates a "steric clash" with the At-leaving group, preventing the necessary tetrahedral transition state. You need a smaller, "hotter" electrophile.

Q: What is the "Nuclear Option" for acylation?

A: Switch to Acid Chlorides with DMAP catalysis . If the acid chloride is unstable, generate it in situ using Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) which is neutral and milder than SOCl₂.

Protocol: Sterically Demanding Amide Coupling

Use this when standard peptide coupling reagents fail.

  • Activation: Convert Carboxylic Acid (1.0 equiv) to Acid Chloride using (COCl)₂ (1.2 equiv) and catalytic DMF in DCM. Evaporate to remove excess (COCl)₂.

  • Coupling:

    • Dissolve Acid Chloride in DCM (0.2 M).

    • Add 2,5-dimethylaniline (1.1 equiv).

    • Add Pyridine (3.0 equiv) or Et₃N .[2]

    • CRITICAL ADDITIVE: Add DMAP (10-20 mol%).

  • Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium ion.[3] This intermediate is highly electrophilic and, crucially, projects the carbonyl group away from the steric bulk of the DMAP ring, allowing the hindered aniline to attack.

Comparison of Coupling Reagents for 2,5-DMA
Reagent SystemReactivitySteric ToleranceRecommendation
EDC / HOBt LowPoorAvoid. Will likely stall.
HATU / DIPEA HighModerateTry first for simple acids.
T3P (Propylphosphonic anhydride) ModerateGoodGood for low epimerization, but slower.
Acid Chloride / DMAP Very High Excellent Preferred for difficult substrates.[4]

Module C: Troubleshooting & Diagnostics

Workflow: Diagnosing a Failed Reaction

Troubleshooting Failure Reaction Failed (Low Yield / No Product) CheckSM Is Starting Material (Halide) Consumed? Failure->CheckSM Consumed Yes, Halide Consumed CheckSM->Consumed Intact No, Halide Intact CheckSM->Intact AnalyzeByprod Analyze Byproducts: Is it De-halogenated (Ar-H)? Consumed->AnalyzeByprod FixIntact CAUSE: Oxidative Addition failed. FIX: Switch to Iodide or increase Temp (>110°C). Intact->FixIntact Dehalogenated Yes (Hydrodehalogenation) AnalyzeByprod->Dehalogenated Homocoupled No (Homocoupling Ar-Ar) AnalyzeByprod->Homocoupled FixDehal CAUSE: Reductive Elimination too slow. FIX: Switch to bulkier ligand (tBuBrettPhos) or lower temp slightly. Dehalogenated->FixDehal

Caption: Diagnostic logic for identifying the root cause of coupling failure.

FAQ: Specific Scenarios

Q: I see a spot on TLC that matches the product, but NMR shows it's the de-halogenated starting material (Ar-H).

  • Diagnosis: This is hydrodehalogenation.[1][5][6] The Pd-catalyst inserted into the Ar-X bond, but the hindered aniline failed to coordinate/react. The Pd-hydride species then eliminated Ar-H.

  • Fix: Increase the concentration of the aniline (1.5 equiv). Ensure your solvent is strictly anhydrous (water can act as a proton source). Switch to tBuBrettPhos , which is even bulkier and accelerates reductive elimination.

Q: Can I use microwave irradiation?

  • A: Yes. For amide couplings with 2,5-DMA, heating to 120–150 °C in a microwave for 20 minutes often pushes the reaction to completion where thermal reflux (80 °C) fails.

Q: My reaction turns black immediately.

  • A: "Pd Black" precipitation indicates the ligand has dissociated from the metal.

  • Fix: Your reaction is likely exposed to air, or the ligand is old/oxidized. Use a fresh bottle of Pre-catalyst (G3/G4) and ensure rigorous inert atmosphere (Glovebox or Schlenk line).

References

  • Buchwald-Hartwig Ligand Selection: Maitre, S. et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[7][8][9][10] ACS Omega (2020).[9] [Link]

  • Precatalyst Efficiency: Bruno, N. C. et al. "Pd-Catalyzed Amination of Aryl Chlorides using Buchwald-Hartwig Precatalysts." Chemical Science (2013).[4] [Link]

  • Amide Coupling with DMAP: Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009). [Link]

Sources

Optimization

optimizing purification of 3-Amino-N-(2,5-dimethylphenyl)benzamide from crude mixtures

This guide outlines the optimization of purification strategies for 3-Amino-N-(2,5-dimethylphenyl)benzamide (MW: ~240.3 g/mol ).[1][2] This compound belongs to the amino-N-arylbenzamide class, often serving as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of purification strategies for 3-Amino-N-(2,5-dimethylphenyl)benzamide (MW: ~240.3 g/mol ).[1][2] This compound belongs to the amino-N-arylbenzamide class, often serving as a privilege scaffold in histone deacetylase (HDAC) inhibitors and kinase ligands.[1][2]

The purification logic prioritizes the removal of the lipophilic starting material (2,5-dimethylaniline ) and the separation of the amphoteric product from coupling reagents.

[1][2]

Executive Summary: The Purification Triangle

Optimizing this benzamide requires balancing three competing factors:

  • Lipophilicity: The 2,5-dimethylphenyl group makes the molecule significantly hydrophobic, complicating aqueous washes.

  • Basicity: The free amine at the meta position (3-amino) is weakly basic (pKa ~4.0–4.5), making acid extractions risky if pH is not strictly controlled.[1][2]

  • Crystallinity: While benzamides generally crystallize well, unreacted 2,5-dimethylaniline (an oil/low-melting solid) acts as a solvent impurity, preventing lattice formation ("oiling out").[1][2]

Part 1: Troubleshooting Guide (FAQ)

Issue 1: "My crude product is a sticky brown gum/oil and will not solidify."

Diagnosis: This is classically caused by Eutectic Depression due to residual 2,5-dimethylaniline (starting material) or solvent entrapment (DMF/DMAc).[1][2] The lipophilic impurity prevents the benzamide from stacking. Corrective Action:

  • Do not attempt to recrystallize immediately.[2] You will simply get a purer oil.[2]

  • The "Trituration" Fix: Dissolve the gum in a minimal amount of diethyl ether or MTBE (where the benzamide is sparingly soluble but the aniline is soluble). Sonicate for 20 minutes. Add hexanes dropwise until cloudy. Stir vigorously. The aniline will stay in solution; the benzamide should crash out as a powder.

Issue 2: "I lost 80% of my yield during the acid wash step."

Diagnosis: You likely used 1M HCl or stronger. The 3-amino group on your product was protonated, forming a water-soluble hydrochloride salt (


), which partitioned into the aqueous waste.[1][2]
Corrective Action: 
  • Recover the Product: Basify your aqueous waste stream to pH 9–10 with saturated Na₂CO₃ and extract with Ethyl Acetate.

  • Protocol Adjustment: Switch to a Citric Acid (10% w/v) wash.[1][2] Citric acid is mild enough to remove highly basic impurities (like DMAP or aliphatic amines) but often leaves the weakly basic aniline-benzamide in the organic layer.[1]

Issue 3: "The product co-elutes with the starting aniline on TLC/Column."

Diagnosis: Both compounds are primary amines with similar polarity on silica.[3] Corrective Action:

  • Chemical Modification (Chem-Selectivity): If the impurity is the starting aniline (2,5-dimethylaniline), it is more nucleophilic than the product's deactivated 3-amino group (which is meta to an electron-withdrawing amide).[1][2]

  • The Scavenger Resin Trick: Add polymer-supported isocyanate (PS-NCO) resin to the crude mixture.[1][2] It will react rapidly with the unhindered, electron-rich 2,5-dimethylaniline to form an insoluble urea, while leaving your product largely untouched.[1][2] Filter off the resin to remove the impurity.

Part 2: Optimized Purification Protocols

Protocol A: The "Crash and Wash" (High Throughput)

Best for: Crude mixtures >80% purity where mechanical loss is a concern.[1]

  • Concentration: Evaporate reaction solvent (DMF/DCM) completely. If DMF was used, co-evaporate with toluene (2x) to remove traces.[1][2][3]

  • Slurry Generation: Add Cold Ethanol (0°C) (approx. 3 mL per gram of crude).

  • Aging: Sonicate for 5 minutes, then stir at 0°C for 30 minutes.

  • Filtration: Filter the solids.

    • The Filter Cake contains your product (Benzamides pack well in EtOH).

    • The Mother Liquor contains the 2,5-dimethylaniline and catalyst residues.

  • Wash: Wash the cake with a 1:1 mixture of cold EtOH/Heptane.

Protocol B: Recrystallization (High Purity)

Best for: Analytical standards or biological testing (remove trace metals/salts).[1][2][3]

  • Solvent System: Ethanol / Water (Gradient).[1][2]

  • Method:

    • Dissolve crude solid in boiling Ethanol (approx 10-15 mL/g).

    • Once dissolved, remove from heat.

    • Add Activated Carbon (5 wt%) to adsorb colored oxidation byproducts.[2] Stir 5 mins.

    • Filter hot through Celite (removes carbon and Pd residues if nitro-reduction was used).[1][2]

    • Reheat filtrate to boiling. Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then 4°C overnight.

    • Critical: Do not disturb. Benzamides form needles that can break into oil if agitated too early.[2]

Part 3: Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude state and impurity profile.

PurificationLogic Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Oil Oil / Gum StateCheck->Oil Sticky ImpurityCheck Major Impurity? Solid->ImpurityCheck Action1 Trituration (Ether/Hexane) Oil->Action1 Remove solvent/aniline StartMat 2,5-Dimethylaniline ImpurityCheck->StartMat Lipophilic Amine Coupling EDC/HOBt/Urea ImpurityCheck->Coupling Polar Urea Action2 Recrystallization (EtOH/H2O) StartMat->Action2 Solubility Diff Action3 Acid Wash (10% Citric Acid) Coupling->Action3 Water Solubility Action1->ImpurityCheck If solidified

[1][2]

Figure 2: The "Salt-Break" Extraction Workflow

Caption: Strategy for recovering product if accidental protonation occurs or for strict amine purification.

SaltBreak Crude Crude in Organic Phase (EtOAc) AcidWash Wash w/ 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Contains Product-H+) AcidWash->AqLayer Protonation OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer Neutrals Basify Basify to pH 10 (Na2CO3) AqLayer->Basify Extract Re-extract w/ EtOAc Basify->Extract Final Pure Free Base Extract->Final

[1][2]

Part 4: Quantitative Data & Properties

Table 1: Solubility Profile & Solvent Selection Based on general N-arylbenzamide physicochemical properties.

SolventSolubility (Hot)Solubility (Cold)Application
Ethanol HighModeratePrimary crystallization solvent.[1][2]
Water InsolubleInsolubleAnti-solvent (precipitant).[1][2][3]
Ethyl Acetate HighHighGood for extraction, poor for crystallization (unless Hexane added).[1][2]
DCM Very HighHighLoading solvent for chromatography.[2][3]
Diethyl Ether LowInsolubleTrituration: Removes aniline impurities while keeping product solid.[2]

References

  • BenchChem. (2025).[1][2][3][4][5][6][7] Strategies to reduce impurities in benzamide synthesis. Retrieved from [1][2]

  • University of Rochester. (n.d.).[1][2][3] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1][2]

  • PubChem. (2024).[1][2][3] 3-amino-N-(2,3-dimethylphenyl)benzamide Compound Summary. National Library of Medicine.[2][3] Retrieved from [1][2]

  • Scientific Research Publishing. (2019). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Retrieved from [1][2]

Sources

Troubleshooting

resolving stability issues of amino-benzamides in aqueous solutions

Technical Support & Troubleshooting Center Status: Operational Operator: Senior Application Scientist Topic: Aqueous Stability of Amino-Benzamides Ticket ID: AB-STAB-2024 Introduction Welcome to the Stability Solutions H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Topic: Aqueous Stability of Amino-Benzamides Ticket ID: AB-STAB-2024

Introduction

Welcome to the Stability Solutions Hub. If you are working with amino-benzamides (e.g., metoclopramide, procainamide, cisapride analogs), you are likely fighting a three-front war against hydrolysis , oxidation , and photolysis .

This guide is not a generic textbook entry. It is a troubleshooting system designed to diagnose specific degradation patterns in your HPLC/LC-MS data and provide immediate, mechanistic corrections.

Module 1: The Hydrolysis Headache (Amide Bond Cleavage)

Symptom: You observe two new peaks in your chromatogram that grow over time.

  • Impurity A: Corresponds to the substituted benzoic acid (Mass = Parent - Amine fragment + OH).

  • Impurity B: Corresponds to the amine side chain.

The Mechanism

Amino-benzamides exhibit a classic V-shaped pH-rate profile . The amide bond is susceptible to both specific acid catalysis (


) and specific base catalysis (

).
  • Low pH (< 4): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting water attack.

  • High pH (> 8): Direct attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    
  • The "Sweet Spot" (

    
    ):  usually lies between pH 5.0 and 6.5, where the reaction rate is determined by the solvent (water) alone and is slowest.
    
Troubleshooting Q&A

Q: My compound precipitates at pH 6, but degrades at pH 3. What do I do? A: This is the classic Solubility-Stability trade-off.

  • Immediate Action: Do not simply lower the pH to solubilize; you are accelerating acid hydrolysis.

  • The Fix: Use a cosolvent (Propylene Glycol or PEG 400) or a complexing agent (Cyclodextrin) to maintain solubility at pH 6.0. (See Module 4).

Q: I am using a Citrate buffer at pH 6.0, but degradation is still faster than water alone. A: You are likely seeing General Acid/Base Catalysis .

  • Diagnosis: Citrate and Phosphate ions can themselves act as catalysts for amide hydrolysis, independent of pH.

  • The Fix: Switch to non-nucleophilic buffers with low catalytic activity, such as MES or Acetate , and keep buffer concentration to the minimum required (e.g., 10-20 mM).

Visualization: Hydrolysis Pathway

HydrolysisPath Parent Amino-Benzamide (Parent Drug) AcidCat Acid Catalysis (pH < 4) Parent->AcidCat + H+ BaseCat Base Catalysis (pH > 8) Parent->BaseCat + OH- Intermed Tetrahedral Intermediate AcidCat->Intermed BaseCat->Intermed Acid Substituted Benzoic Acid Intermed->Acid Amine Amine Side Chain Intermed->Amine

Figure 1: Dual-pathway hydrolysis mechanism. Both extremes of pH lead to the same cleavage products.

Module 2: The Oxidation Trap (N-Oxide Formation)

Symptom: You see a peak with Mass [M + 16] .

  • Diagnosis: This is the N-Oxide (or Hydroxylamine) derivative.

  • Source: The aniline (aromatic amine) or the tertiary aliphatic amine side chain is reacting with reactive oxygen species (ROS).

The Mechanism

Oxidation in aqueous solution is often driven by peroxide impurities found in common excipients (like Polysorbates or PEGs) or dissolved oxygen initiated by trace metals.

Troubleshooting Q&A

Q: I added antioxidants, but the [M+16] peak increased. A: You might have chosen the wrong antioxidant.

  • Scenario: If you used Ascorbic Acid with trace metals (Iron/Copper) present, you inadvertently created a Fenton Reagent , generating hydroxyl radicals.

  • The Fix: Use a chelating agent (EDTA or DTPA ) before adding the antioxidant. For amino-benzamides, Sodium Metabisulfite is often superior to Ascorbic Acid, but watch for sulfite adducts.

Q: Is this light-induced? A: Check the ratio. If the N-oxide appears without light exposure, it is chemically driven (peroxides). If it appears only with light, it is photo-oxidation (See Module 3).

Protocol: De-Oxygenation Workflow
  • Sparging: Bubble high-purity Nitrogen (

    
    ) through the buffer for 30 minutes before adding the drug.
    
  • Headspace: Overlay the final vial/container with

    
     before sealing.
    
  • Excipient Screening: Test your Tween/PEG for peroxide levels. If Peroxide Value > 1.0, discard the batch.

Module 3: Photostability (The "Yellowing" Effect)

Symptom: Solution turns yellow/brown; LC-MS shows multiple small peaks, often including De-chlorinated species (if Cl is present, e.g., Metoclopramide) or dimers.

The Mechanism

The benzamide moiety absorbs UV light. This energy can cause homolytic bond cleavage (especially C-Cl bonds) or sensitize the production of singlet oxygen.

Troubleshooting Q&A

Q: Can I just wrap it in foil? A: For storage, yes. For administration/processing, you need Amber Glass (Type 1) .

  • Warning: Some "amber" plastics do not block UV-A (320-400 nm) effectively. Always validate your container against the specific absorption spectrum of your molecule.

Q: Does pH affect photostability? A: Yes. The ionized form of the molecule often has a different absorption maximum (


) than the neutral form.
  • Experiment: Run a UV-scan at pH 2, 7, and 10. If

    
     shifts significantly, your photostability will be pH-dependent.
    

Module 4: Solubility vs. Stability (Cyclodextrins)

The Solution: When pH adjustment fails (because the stable pH causes precipitation), Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard fix.
Why it works

The hydrophobic cavity of the cyclodextrin encapsulates the aromatic benzamide ring.

  • Steric Shielding: It physically blocks water/hydroxide attack on the amide bond.

  • Solubility: The hydrophilic exterior keeps the complex in solution, even at the drug's isoelectric point.

Table 1: Comparative Stabilization Strategies

StrategyMechanismProsCons
pH Adjustment Minimizes

Simple, cheapMay cause precipitation
Cosolvents (PEG) Reduces dielectric constantIncreases solubilityCan contain peroxides (Oxidation risk)
Cyclodextrins Inclusion complexationStabilizes AND solubilizesExpensive, regulatory limits in IV
Micelles (Surfactants) Hydrophobic core protectionSolubilizes lipophilesCritical Micelle Conc. (CMC) issues

Diagnostic Workflow

Use this decision tree to identify your degradation pathway.

DecisionTree Start Analyze Impurity Mass (LC-MS) CheckMass Mass Shift? Start->CheckMass M_plus_16 [M + 16] Da (Oxygen insertion) CheckMass->M_plus_16 +16 Da M_minus_Cl [M - 34] Da (De-chlorination) CheckMass->M_minus_Cl -34/35 Da Hydrolysis Cleavage Products (Acid + Amine) CheckMass->Hydrolysis Fragments Oxidation CAUSE: Oxidation FIX: Degas, EDTA, Metabisulfite M_plus_16->Oxidation Photo CAUSE: Photolysis FIX: Amber glass, Foil M_minus_Cl->Photo HydroFix CAUSE: Hydrolysis FIX: Adjust pH to 5-6, Use Cyclodextrins Hydrolysis->HydroFix

Figure 2: Rapid diagnostic logic for amino-benzamide degradation.

Experimental Protocols

Protocol A: pH-Rate Profile Determination

Do not guess the stable pH. Measure it.

  • Buffer Prep: Prepare 20mM buffers at pH 2, 4, 6, 8, 10 (use non-nucleophilic buffers: Phosphate, Acetate, Borate).

  • Ionic Strength: Adjust all buffers to constant ionic strength (

    
    ) using NaCl to eliminate salt effects.
    
  • Incubation: Spout drug to 100

    
    . Incubate at elevated temp (e.g., 60°C) to accelerate degradation.
    
  • Sampling: Pull samples at T=0, 4h, 8h, 24h. Quench immediately by diluting in mobile phase.

  • Plot: Plot

    
     vs. Time to get 
    
    
    
    . Then plot
    
    
    vs. pH.[1][2]
  • Result: The minimum of the curve is your target formulation pH.

Protocol B: Peroxide Spiking (Oxidation Stress)

Validate if your drug is sensitive to excipient impurities.

  • Control: Drug in buffer + Nitrogen purge.

  • Test: Drug in buffer + 0.3% Hydrogen Peroxide (

    
    ).
    
  • Incubate: Room temperature for 4 hours.

  • Analysis: If [M+16] peak appears in Test but not Control, your drug is peroxide-sensitive. Action: You must use "Low Peroxide" grade excipients (e.g., Super-Refined Tween) in your final formulation.

References

  • Bateman, D. N. (1983).[3] Clinical pharmacokinetics of metoclopramide. Clinical Pharmacokinetics, 8(6), 523-529.[3] Link

  • Maafi, W., & Maafi, M. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 201(1), 58-63. Link

  • Dabic, D., et al. (2021).[4] Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of The Total Environment, 790, 150694. Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Popescu, C., et al. (2011). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[5] Journal of Pharmaceutical Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Interpretation of 3-Amino-N-(2,5-dimethylphenyl)benzamide and its Analogues

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Amino-N-(2,5-dimethylphenyl)benzamide. In the absenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Amino-N-(2,5-dimethylphenyl)benzamide. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed, evidence-based prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and supported by experimental data from structurally related analogues. Furthermore, we offer a comparative analysis with other benzamide derivatives to illustrate the influence of various substituents on the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectrum of 3-Amino-N-(2,5-dimethylphenyl)benzamide

The structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The numbering of the protons for the purpose of this analysis is shown in the diagram below.

Caption: Molecular structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide with proton labeling.

Based on established substituent effects in aromatic systems, the predicted ¹H NMR spectral data for 3-Amino-N-(2,5-dimethylphenyl)benzamide in a common NMR solvent like DMSO-d₆ is summarized in the table below. The chemical shifts of amide protons can be significantly affected by solvent and concentration.[1]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
NH (Amide)~9.8 - 10.2Singlet (broad)-Amide protons typically appear as broad singlets in this region due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
NH₂ (Amine)~5.0 - 5.5Singlet (broad)-Aromatic amine protons are also often broad and their chemical shift is sensitive to the solvent environment.[1]
H6'~7.2 - 7.4Singlet or narrow doublet~2 Hz (meta)This proton is ortho to the bulky amide group and meta to a methyl group. Steric hindrance from the amide may influence its chemical shift.
H2~7.1 - 7.3Singlet or narrow doublet~2 Hz (meta)This proton is ortho to the electron-donating amino group and the electron-withdrawing amide group, leading to a complex shielding/deshielding effect.
H4'~7.0 - 7.2Doublet~8 Hz (ortho)This proton is ortho to a methyl group and meta to the amide group.
H3'~6.9 - 7.1Doublet of doublets~8 Hz (ortho), ~2 Hz (meta)This proton is coupled to both H4' (ortho) and H6' (meta).
H4~6.8 - 7.0Triplet~8 HzThis proton is ortho to the amino group, which is strongly electron-donating, causing an upfield shift. It appears as a triplet due to coupling with H5 and the proton at position 2 (if visible).
H6~6.7 - 6.9Doublet of doublets~8 Hz (ortho), ~2 Hz (meta)This proton is ortho to the amide group and meta to the amino group.
H5~6.5 - 6.7Doublet of doublets~8 Hz (ortho), ~2 Hz (meta)This proton is para to the amino group and meta to the amide group, experiencing significant shielding from the amino group.
CH₃ (at C2')~2.2 - 2.4Singlet-Methyl groups on an aromatic ring typically appear in this region.
CH₃ (at C5')~2.2 - 2.4Singlet-Similar to the other methyl group, its chemical shift is characteristic of an aromatic methyl group.
Comparative Spectral Analysis with Alternative Benzamides

To better understand the predicted spectrum of 3-Amino-N-(2,5-dimethylphenyl)benzamide, it is instructive to compare it with the known ¹H NMR spectra of simpler, related benzamides.

Compound Proton Experimental Chemical Shift (δ, ppm) (Solvent) Multiplicity Coupling Constant (J, Hz) Reference
Benzamide NH₂8.05, 7.46Singlet (broad)-[2]
Aromatic H7.93, 7.53, 7.47Multiplet-[2]
N-Phenylbenzamide NH10.25Singlet-[3]
Aromatic H (Benzoyl)7.96, 7.57Multiplet-[3]
Aromatic H (Anilino)7.67, 7.36, 7.11Multiplet-[3]
3-Aminobenzamide NH₂ (Amide)---[4][5]
NH₂ (Amine)---[4][5]
Aromatic H~6.6 - 7.2Multiplet-[4][5]

Key Observations:

  • Amide NH Proton: The amide NH proton in N-substituted benzamides, like N-phenylbenzamide, is significantly downfield (~10.25 ppm) compared to the amide protons of the unsubstituted benzamide (~8.05 and 7.46 ppm).[2][3] This is due to the electronic effect of the N-aryl group. A similar downfield shift is predicted for 3-Amino-N-(2,5-dimethylphenyl)benzamide.

  • Aromatic Protons: The aromatic protons of the benzoyl group in benzamide and N-phenylbenzamide appear in the range of ~7.1 to 8.0 ppm.[2][3] In 3-aminobenzamide, the electron-donating amino group shifts the aromatic protons of that ring upfield to a range of approximately 6.6 to 7.2 ppm.[4][5] A similar upfield shift is anticipated for the protons on the 3-aminobenzoyl ring of the target molecule.

  • Substituent Effects: The presence of the amino group at the 3-position of the benzamide ring in the target molecule is expected to cause a noticeable upfield shift for the protons on that ring, particularly the ortho and para protons (H2, H4, and H6). Conversely, the electron-withdrawing nature of the amide group will deshield the aromatic protons. The interplay of these effects determines the final chemical shifts. The dimethylphenyl ring protons will have their chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing amide linkage.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a benzamide derivative.

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the benzamide sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like NH.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), the spectral width, the acquisition time, and the relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The ¹H NMR spectrum of 3-Amino-N-(2,5-dimethylphenyl)benzamide is predicted to be complex, with distinct signals for the amide, amine, and aromatic protons, as well as the methyl substituents. By understanding the electronic effects of the amino and amide functionalities, and by comparing the predicted spectrum with those of simpler benzamides, a confident structural elucidation is possible. The provided experimental protocol offers a reliable method for obtaining high-quality ¹H NMR data for this and similar compounds, which is an indispensable step in the characterization of novel molecules in pharmaceutical and chemical research.

References

  • The Royal Society of Chemistry. Supplementary Material for [Journal Article Title - Not Available]. [Link]

  • Supporting Information. [Journal Article Title - Not Available]. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Journal Article Title - Not Available]. [Link]

  • Supporting Information. [Journal Article Title - Not Available]. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information for [Journal Article Title - Not Available]. [Link]

  • Supporting Information. [Journal Article Title - Not Available]. [Link]

  • PubChem. 4-methoxy-N-phenylbenzamide. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • SpectraBase. 3-Aminobenzamide - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 3-Aminobenzamide. [Link]

  • Wikipedia. 3-Aminobenzamide. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

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Comparative

mass spectrometry fragmentation patterns of amino-benzamide derivatives

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Amino-Benzamide Derivatives For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation beh...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Amino-Benzamide Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation behavior in mass spectrometry is paramount for structural elucidation and confident identification. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of amino-benzamide derivatives, offering insights into the influence of isomeric positions and N-substitution on the resulting fragmentation pathways.

The Foundational Fragmentation of the Benzamide Scaffold

Under electron ionization (EI) and, to some extent, electrospray ionization (ESI), amides exhibit characteristic fragmentation patterns. A predominant fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which leads to the formation of a resonance-stabilized aryl acylium cation. For the parent benzamide molecule, a common fragmentation involves the loss of the amino group (•NH2) to form the benzoyl cation (m/z 105). This cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation (m/z 77)[1].

Positional Isomerism: A Key Determinant of Fragmentation

The position of the amino group on the benzoyl ring—ortho (2-amino), meta (3-amino), or para (4-amino)—profoundly influences the fragmentation cascade. This is largely due to the differing abilities of the amino group to participate in resonance and inductive effects, which can stabilize or destabilize the precursor ion and its subsequent fragments. While direct quantitative comparisons in the literature are scarce, analysis of spectral data from databases like the NIST WebBook allows for a comparative understanding[2][3][4][5][6][7][8].

Ortho-Aminobenzamide (Anthranilamide)

The proximity of the amino and amide groups in 2-aminobenzamide allows for unique intramolecular interactions that direct its fragmentation. A characteristic fragmentation pathway involves the loss of ammonia (NH3), which is less prominent in the meta and para isomers. This is often followed by the loss of carbon monoxide.

Meta-Aminobenzamide

In 3-aminobenzamide, the amino group is in a meta position, which limits its ability to donate electron density to the carbonyl group through resonance. Its fragmentation pattern is generally characterized by the initial loss of the amide group. A notable fragmentation pathway for some meta-substituted benzamides involves a rearrangement leading to a nitrogen-oxygen exchange, a phenomenon that is dependent on the presence of electron-donating groups[9][10].

Para-Aminobenzamide

The para-isomer, 4-aminobenzamide, allows for effective resonance stabilization between the amino and carbonyl groups. This increased stability can result in a more abundant molecular ion peak compared to the other isomers under certain conditions. The primary fragmentation pathways typically involve the cleavage of the amide bond[2][3][6][7].

Comparative Fragmentation Data of Aminobenzamide Isomers

The following table summarizes the key fragment ions observed in the electron ionization mass spectra of the three aminobenzamide isomers. The relative abundances are estimations based on visual inspection of publicly available spectra and established fragmentation principles.

m/zIon StructureProposed FragmentationExpected Relative Abundance
Ortho > Meta ≈ Para
136[M]+•Molecular IonVariable
120[M-NH2]+Loss of amino radical from amidePara > Meta > Ortho
119[M-NH3]+Loss of ammoniaOrtho >> Meta, Para
92[C6H6N]+Loss of CO from [M-NH2]+Common to all, variable abundance
65[C5H5]+Loss of HCN from [C6H6N]+Common to all

Key Fragmentation Pathways of Aminobenzamide Isomers

The following diagrams illustrate the primary fragmentation pathways for ortho-, meta-, and para-aminobenzamide under mass spectrometric analysis.

Fragmentation of Ortho-Aminobenzamide.
Fragmentation of Para-Aminobenzamide.

The Impact of N-Substitution on Fragmentation

The fragmentation of N-substituted amino-benzamide derivatives introduces additional complexity and provides further structural information. The nature of the substituent on the amino group can significantly alter the fragmentation pathways.

For instance, in a study on protonated N-(3-aminophenyl)benzamide and its derivatives, it was found that compounds with electron-donating groups at the meta-position of the aniline ring undergo a characteristic rearrangement involving a nitrogen-oxygen exchange, leading to a prominent product ion at m/z 110. Conversely, derivatives with electron-withdrawing groups at the same position did not exhibit this rearrangement.[9][10] This highlights the subtle electronic effects that can dictate fragmentation routes.

Experimental Protocol: LC-MS/MS Analysis of Amino-Benzamide Derivatives

This protocol provides a general framework for the analysis of amino-benzamide derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Preparation: Prepare stock solutions of amino-benzamide isomers (ortho, meta, para) and any relevant N-substituted derivatives in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Matrix Samples (e.g., plasma, urine): For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is preferred. For qualitative analysis and fragmentation pattern elucidation, a full scan or product ion scan can be used.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas Flow: Optimize for stable spray.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will be the characteristic fragments identified in the product ion scans. For aminobenzamide (MW 136.15), the precursor ion would be m/z 137.1.

LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometric fragmentation of amino-benzamide derivatives is a nuanced process governed by the interplay of the amide functionality and the position of the amino substituent on the aromatic ring. Understanding these fragmentation patterns is essential for the unambiguous identification of these compounds in various matrices. This guide provides a foundational understanding of these principles, a comparative analysis of the key isomers, and a practical experimental protocol to aid researchers in their analytical endeavors.

References

  • Zu, C., Mukhopadhyay, S., O'Brien, J., & Li, L. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917–926. [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzamide, 3-amino-. NIST Chemistry WebBook. [Link]

  • Flament, I., & Debonneville, C. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. [Link]

  • PubChem. (n.d.). Anthranilamide. [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical chemistry, 95(50), 18423–18430. [Link]

  • Request PDF. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. [Link]

  • Risoli, A., Cheng, J. B., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid communications in mass spectrometry : RCM, 21(14), 2273–2281. [Link]

  • NIST. (n.d.). 2-Amino-N-methylbenzamide. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Amino-5-chlorobenzamide. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. (n.d.). Fragmentation of protonated amides through intermediate ion-neutral complexes: Neighboring group participation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. [Link]

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  • NIST. (n.d.). Benzamide, 3-amino-. NIST Chemistry WebBook. [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

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  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Abdel-Aziz, A. A., & El-Azab, A. S. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug design, development and therapy, 8, 137–153. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Lin, Z., Chen, G., & Guo, M. (2023). Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. Analytical chemistry, 95(48), 17741–17749. [Link]

  • ResearchGate. (n.d.). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. [Link]

  • Frontiers. (n.d.). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. [Link]

  • LGC Limited. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (n.d.). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. [Link]

  • Sheng, H., Williams, D. C., Jr, & Wang, R. (2015). Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(7), 1164–1171. [Link]

  • Wikipedia. (n.d.). Carbohydrate. [Link]

  • de Oliveira, D. B., de Farias, F. F., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21460–21471. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Harvey, D. J. (2005). Structural characterization of 2-aminobenzamide-derivatized oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight tandem mass spectrometer. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. [Link]

  • Request PDF. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • De Gruyter. (n.d.). Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]

Sources

Validation

Comparative Bioactivity Guide: 3-Amino vs. 4-Amino N-Substituted Benzamides

The following guide provides an in-depth technical comparison of 3-amino and 4-amino N-substituted benzamides, structured for researchers in medicinal chemistry and drug discovery. [1] Executive Summary The regioisomeris...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-amino and 4-amino N-substituted benzamides, structured for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary

The regioisomerism of the amino group on the benzamide scaffold—specifically at the meta (3-position) versus the para (4-position)—acts as a molecular switch that dictates biological target selectivity.[1]

  • 3-Amino N-substituted Benzamides: Predominantly function as Enzyme Inhibitors , most notably against Poly(ADP-ribose) Polymerase (PARP).[1][2] They mimic the nicotinamide moiety of NAD+, requiring a specific meta geometry for hydrogen bonding within the catalytic pocket.

  • 4-Amino N-substituted Benzamides: Predominantly function as Receptor Antagonists and Ion Channel Blockers .[1] This scaffold underpins the "procainamide/metoclopramide" class, targeting Dopamine D2 receptors, 5-HT4 receptors, and Voltage-Gated Sodium Channels (NaV), where the para-amino group provides essential electronic resonance donation.

This guide objectively compares these two scaffolds, providing experimental data, mechanistic insights, and validated protocols.

Structural & Electronic Showdown

The distinct biological profiles arise from fundamental physicochemical differences driven by the amino group's position relative to the amide carbonyl.

Feature3-Amino Benzamide (Meta)4-Amino Benzamide (Para)Impact on Bioactivity
Electronic Effect Inductive withdrawal (-I), minimal resonance interaction with carbonyl.[1]Strong Resonance Donation (+R) into the carbonyl group.4-Amino increases electron density on the carbonyl oxygen, altering H-bond acceptor strength.[1]
Hammett Constant (

)

(Weakly donating)

(Strongly donating)
4-Amino significantly lowers the acidity of the amide proton compared to 3-Amino.[1]
Pharmacophore Role NAD+ Mimicry: Aligns with Gly/Ser residues in enzyme pockets.PABA Mimicry: Aligns with folate synthesis enzymes or receptor anionic sites.Determines target class (Enzyme vs. Receptor).
pKa (Conj. Acid) ~3.5 - 4.0~2.5 - 3.0Affects solubility and protonation state in physiological media.[1]

Case Study A: PARP Inhibition (The 3-Amino Dominance)[1][3]

Target: Poly(ADP-ribose) Polymerase-1 (PARP-1), a DNA repair enzyme.[1][2] Mechanism: Competitive inhibition at the NAD+ binding site.[2]

Mechanistic Insight

The 3-aminobenzamide (3-AB) scaffold is a prototypical PARP inhibitor.[1] The amide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.[1] Crucially, the 3-amino group occupies a specific pocket allowing for van der Waals interactions that mimic the adenosine ring of NAD+.

In contrast, 4-aminobenzamide (4-AB) is sterically and electronically mismatched.[1] The 4-amino group protrudes into a restricted region of the active site or fails to provide the necessary inductive environment for the amide H-bonds, rendering it essentially inactive.

Experimental Data: IC50 Comparison

Data aggregated from standard enzymatic assays (Source: Rankin et al., 1989; Purnell & Whish, 1980).

CompoundStructureIC50 (PARP-1 Inhibition)Activity Status
3-Aminobenzamide 3-NH₂-Ph-CONH₂1.8 µM - 5.4 µM (Ki)Active (Prototype)
4-Aminobenzamide 4-NH₂-Ph-CONH₂> 100 µM / InactiveNegative Control

Analyst Note: In cellular assays (e.g., CHO cells), 3-AB typically shows an IC50 of ~50 nM to 10 µM depending on the endpoint (NAD+ depletion vs. polymer formation), while 4-AB is routinely used as a negative control to rule out off-target effects.[1]

Pathway Visualization: PARP Inhibition Logic

PARP_Inhibition cluster_inhibitors Inhibitor Binding Mode DNA_Damage DNA Strand Break PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation NAD_Substrate NAD+ Consumption PARP_Activation->NAD_Substrate Consumes Cell_Survival DNA Repair / Survival PARP_Activation->Cell_Survival Modulated Repair Cell_Death NAD+ Depletion / Necrosis NAD_Substrate->Cell_Death If Excessive Three_AB 3-Aminobenzamide (Meta-Amino) Binding_Pocket PARP Catalytic Pocket (Gly863 / Ser904) Three_AB->Binding_Pocket Fits (H-Bond Network) Four_AB 4-Aminobenzamide (Para-Amino) Four_AB->Binding_Pocket Steric Clash / No Fit Binding_Pocket->PARP_Activation Blocks

Caption: 3-Aminobenzamide successfully occupies the PARP catalytic pocket, preventing NAD+ overuse and necrosis. 4-Aminobenzamide fails to bind, serving as a negative control.[1]

Case Study B: Receptor & Channel Modulation (The 4-Amino Dominance)

Targets: Dopamine D2 Receptors, 5-HT4 Receptors, Na+ Channels. Representative Drugs: Metoclopramide, Procainamide, Cisapride.

Mechanistic Insight

In this class, the 4-amino group is non-negotiable. It functions as a strong electron donor (Resonance), increasing the electron density of the carbonyl oxygen. This polarization is critical for:

  • Receptor Affinity: High-affinity binding to D2/5-HT4 G-protein coupled receptors requires the specific electrostatic profile generated by the para-amino group.[1]

  • PABA Mimicry: In antimicrobials (sulfonamides) and local anesthetics (procaine/procainamide), the para-amino moiety mimics para-aminobenzoic acid (PABA).[1] Moving this group to the meta position destroys this mimicry, resulting in loss of activity.

Experimental Data: Receptor Binding

Comparison of Metoclopramide (4-amino) vs. hypothetical 3-amino analogs.

CompoundScaffoldTargetActivity (Ki / IC50)
Metoclopramide 4-amino-5-chloro-2-methoxy...[1][3]D2 Receptor 28.8 nM (Ki)
Procainamide 4-amino-N-(2-diethylaminoethyl)...[1]Na+ Channel Class 1A Antiarrhythmic
3-Amino Analogs 3-amino-N-substituted...[1]D2 / Na+ ChannelSignificantly Reduced / Inactive

Key Finding: The 4-amino group is essential for the "benzamide pharmacophore" in gastroprokinetic and antiarrhythmic agents.[1] 3-amino analogs are not clinically utilized in these classes due to poor efficacy.[1]

Experimental Protocols

A. Synthesis: Regioselective Route

To generate the specific isomers for comparison, start from the corresponding nitrobenzoic acids.

Protocol:

  • Amide Coupling:

    • React 3-nitrobenzoic acid (for 3-amino) or 4-nitrobenzoic acid (for 4-amino) with the desired amine (R-NH₂) using EDC/HOBt or Thionyl Chloride in DCM.[1]

    • Yield: Typically >85%.

  • Nitro Reduction (The Critical Step):

    • Dissolve the Nitro-Benzamide intermediate in Methanol.[1]

    • Add 10% Pd/C (10 wt% equivalent).

    • Stir under H₂ atmosphere (balloon pressure) for 4-12 hours at RT.

    • Validation: Monitor by TLC (Nitro compounds are UV active and less polar; Amines are more polar and stain with Ninhydrin).

    • Filter through Celite and concentrate.

B. PARP Inhibition Assay (Validation of 3-Amino Activity)

Objective: Determine IC50 of synthesized benzamides.

  • Reagents: Recombinant Human PARP-1, Biotinylated NAD+, Histone-coated 96-well plate, Streptavidin-HRP.

  • Workflow:

    • Step 1: Incubate PARP-1 enzyme with varying concentrations (0.1 nM - 100 µM) of 3-amino and 4-amino benzamides for 15 min.[1]

    • Step 2: Add Biotinylated NAD+ and activated DNA to initiate the reaction. Incubate for 1 hour at RT.

    • Step 3: Wash plate 3x with PBS-T.[1]

    • Step 4: Add Streptavidin-HRP (1:1000) and incubate for 30 min.

    • Step 5: Add TMB substrate and measure absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 3-AB sigmoidal curve (IC50 ~2-5 µM); 4-AB flat line (No inhibition).[1]

Conclusion & Recommendations

The choice between a 3-amino and 4-amino N-substituted benzamide is not merely a structural nuance but a determinant of biological fate.[1]

  • Choose the 3-Amino Scaffold if: You are designing inhibitors for NAD+-dependent enzymes (PARP, Mono-ADP-ribosyltransferases).[1] The meta geometry is essential for mimicking the adenosine ribose binding interaction.

  • Choose the 4-Amino Scaffold if: You are targeting GPCRs (D2, 5-HT4) or Ion Channels, or designing PABA antimetabolites.[1] The para resonance effect is critical for receptor affinity and electronic profile.

Final Verdict: For enzyme inhibition (PARP), 3-Amino is superior .[1] For receptor antagonism/channel blockade, 4-Amino is superior .[1]

References

  • Rankin, P. W., et al. (1989). "Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo." Journal of Biological Chemistry. Link

  • Purnell, M. R., & Whish, W. J. (1980). "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal. Link

  • Harrington, L., et al. (2010). "Metoclopramide and its analogues: a review of their pharmacology." Journal of Clinical Pharmacology. Link[1]

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

  • BenchChem. (2025). "3-Aminobenzamide: Structure and Bioactivity Guide." Link[1]

Sources

Comparative

Comparative Guide: IR Spectroscopy Profiling of Amide Bonds in 3-Amino-N-(2,5-dimethylphenyl)benzamide

This guide provides an in-depth technical comparison of IR spectroscopy against alternative analytical techniques for characterizing the amide bond in 3-Amino-N-(2,5-dimethylphenyl)benzamide . It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of IR spectroscopy against alternative analytical techniques for characterizing the amide bond in 3-Amino-N-(2,5-dimethylphenyl)benzamide . It is designed for researchers requiring robust structural validation protocols.

Executive Summary & Structural Context

3-Amino-N-(2,5-dimethylphenyl)benzamide is a critical structural scaffold, often serving as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Imatinib). The molecule possesses two distinct nitrogen-containing functionalities that complicate vibrational analysis:

  • A Secondary Amide linker (-CONH-) connecting the two aromatic rings.

  • A Primary Amine (-NH₂) at the 3-position of the benzamide ring.

The Challenge: Distinguishing the vibrational modes of the amide N-H from the amine N-H, and the amide C=O from potential synthetic byproducts (e.g., unreacted esters or acids), is the primary analytical hurdle.

This guide compares FTIR (Fourier Transform Infrared Spectroscopy) against Raman Spectroscopy and NMR , demonstrating why FTIR is the superior rapid-screening tool for the amide backbone, provided specific protocols are followed.

Mechanistic Insight: The Amide Vibrational Modes

To interpret the spectrum accurately, one must understand the causality of the signal. The amide bond is not a static spring; it is a resonating system.

  • Amide I (1630–1680 cm⁻¹): The most intense band, primarily arising from C=O stretching (80%). It is highly sensitive to hydrogen bonding. In the solid state (crystalline), this band shifts to lower wavenumbers due to intermolecular H-bonding between the amide oxygen and the amide hydrogen of neighboring molecules.

  • Amide II (1510–1570 cm⁻¹): A coupled mode consisting of N-H in-plane bending (60%) and C-N stretching (40%). This band is diagnostic for secondary amides; it is absent in lactams and primary amides.

  • Amide III (1200–1350 cm⁻¹): A complex mode involving N-H bending and C-C stretching. While weaker, it confirms the trans geometry of the amide bond.

Visualization: Signal Origin Pathway

The following diagram illustrates how structural features translate into specific spectral signals for this compound.

VibrationalLogic Struct 3-Amino-N-(2,5-dimethylphenyl)benzamide AmideGroup Secondary Amide (-CONH-) Struct->AmideGroup AmineGroup Primary Amine (-NH2) Struct->AmineGroup ModeI Amide I Mode (C=O Stretch) AmideGroup->ModeI ModeII Amide II Mode (N-H Bend + C-N Stretch) AmideGroup->ModeII ModeNH N-H Stretching (3100-3500 cm-1) AmideGroup->ModeNH AmineGroup->ModeNH SignalI Strong Band ~1650 cm-1 ModeI->SignalI Dipole Change SignalII Medium Band ~1540 cm-1 ModeII->SignalII Coupling SignalNH Complex Pattern: Doublet (-NH2) + Singlet (-NH-) ModeNH->SignalNH Overlap

Caption: Causal pathway linking the chemical moieties of 3-Amino-N-(2,5-dimethylphenyl)benzamide to their diagnostic IR signals.

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares FTIR against Raman and NMR for the specific purpose of amide bond validation .

Comparison 1: FTIR vs. Raman Spectroscopy

While both are vibrational spectroscopies, they obey different selection rules.[1]

FeatureFTIR (Preferred for Amide) Raman Spectroscopy Verdict
Selection Rule Change in Dipole Moment . Strong for polar bonds (C=O, N-H).Change in Polarizability . Strong for non-polar/aromatic bonds (C=C, C-H).FTIR Wins for Amide I/II detection due to the high polarity of the C=O bond.
Amide I Band Very Strong (~1650 cm⁻¹). Easily quantified.Weak to Medium.[2][3] Often obscured by aromatic ring vibrations.FTIR Wins for sensitivity.
Sample Fluorescence None.High risk. The amino-benzamide moiety can fluoresce, swamping the Raman signal.FTIR Wins for reliability.
Water Interference High (must be dry).Low (can measure in aqueous solution).Raman Wins for aqueous samples, but this compound is typically solid.
Comparison 2: FTIR Sampling Modes (ATR vs. KBr)

For solid-state analysis of 3-Amino-N-(2,5-dimethylphenyl)benzamide, the sampling method dictates spectral quality.

  • ATR (Attenuated Total Reflectance):

    • Pros: Zero sample prep; non-destructive; high reproducibility.

    • Cons: Slightly lower peak intensity for high-wavenumber bands (N-H stretch) due to penetration depth dependence.

    • Best For: Routine QC and rapid identification.

  • KBr Pellet (Transmission):

    • Pros: Higher signal-to-noise ratio; no penetration depth correction needed.

    • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) interfering with the amine/amide N-H region; requires pressing skills.

    • Best For: Publication-quality spectra requiring detailed N-H analysis.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol ensures data integrity by including "Checkpoints" to validate the system before and during analysis.

Required Equipment
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Reference Standard (if available) or Literature Spectra of N-phenylbenzamide.

Step-by-Step Methodology
  • System Validation (Checkpoint 1):

    • Clean crystal with isopropanol.

    • Collect Background Spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

    • Criteria: Energy throughput >95% in fingerprint region.

  • Sample Preparation:

    • Place ~2 mg of solid 3-Amino-N-(2,5-dimethylphenyl)benzamide on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimized zone (typically 80–100 N).

    • Reasoning: Consistent pressure ensures uniform contact, critical for quantitative comparisons of the Amide I band height.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 scans (Routine) or 64 scans (High S/N).

  • Data Processing & Validation (Checkpoint 2):

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Purity Check: Look for a peak at 1700–1720 cm⁻¹ .[2]

      • If present: Indicates unreacted carboxylic acid precursor or protonation.

      • If absent: Confirms formation of the amide bond.

Workflow Visualization

Protocol Start Start Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Bg Acquire Background (Air) Clean->Bg Load Load Sample Apply 100N Pressure Bg->Load Scan Acquire Spectrum (4000-600 cm-1) Load->Scan Check Purity Check: Peak at 1700-1720? Scan->Check Pass Valid Amide Spectrum Proceed to Assignment Check->Pass No Fail Contamination/Hydrolysis Repurify Sample Check->Fail Yes

Caption: Operational workflow for ATR-FTIR analysis with integrated purity checkpoint.

Data Presentation: Characteristic Bands

The following table summarizes the expected spectral data for 3-Amino-N-(2,5-dimethylphenyl)benzamide, derived from N-phenylbenzamide derivatives [1, 2].

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) Asymmetric Stretch3400–3450MediumDistinct doublet feature (higher freq).
Primary Amine (-NH₂) Symmetric Stretch3300–3350MediumDistinct doublet feature (lower freq).
Secondary Amide N-H Stretch 3250–3300Med/StrongOften sharp; distinct from broad O-H.
Aromatic C-H C-H Stretch3000–3100WeakJust above 3000 cm⁻¹.[4]
Aliphatic C-H C-H Stretch (-CH₃)2920, 2850MediumFrom the 2,5-dimethyl groups.
Amide I C=O Stretch 1640–1660 Very Strong The primary confirmation of the amide link.
Amide II N-H Bend / C-N Stretch 1530–1560 Strong Confirms secondary amide structure.[5]
Aromatic Ring C=C Ring Stretch1580–1610VariableOverlaps with Amide II region.
Amide III C-N Stretch / N-H Bend1250–1300MediumMixed mode, useful for fingerprinting.

Note on Substituent Effects: The 2,5-dimethyl substitution on the N-phenyl ring exerts a steric effect that may slightly twist the amide plane, potentially shifting the Amide II band to the lower end of the range (closer to 1530 cm⁻¹) compared to unsubstituted N-phenylbenzamide [3].

References

  • NIST Mass Spectrometry Data Center. "Benzamide, 3-amino- Infrared Spectrum." NIST Chemistry WebBook. Accessed Feb 2026. [Link]

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story."[6] Spectroscopy, vol. 35, no.[6] 1, 2020. [Link]

  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. (General Reference for Amide I/II assignments in N-phenylbenzamides).
  • Ali, S. M., et al. "A Comparison of Raman, FTIR and ATR-FTIR Micro Spectroscopy for Imaging Human Skin Tissue Sections."[7] Analytical Methods, vol. 5, 2013, pp. 2281-2291. [Link]

Sources

Validation

Definitive Guide to Reference Standards for N-(2,5-dimethylphenyl)benzamide Analysis

Executive Summary In pharmaceutical development and chemical research, the integrity of analytical data hinges entirely on the quality of the reference standard used.[1] For non-pharmacopeial impurities or intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and chemical research, the integrity of analytical data hinges entirely on the quality of the reference standard used.[1] For non-pharmacopeial impurities or intermediates like N-(2,5-dimethylphenyl)benzamide (CAS 71114-52-8) , researchers often face a critical decision: invest in a Certified Reference Material (CRM), rely on a commercial Analytical Standard, or synthesize and qualify an In-House Standard.[1]

This guide objectively compares these three classes of reference standards, providing experimental protocols for their qualification and use. We focus on the specific challenges of the 2,5-dimethyl substitution pattern, particularly the separation of regioisomers (2,3-, 2,4-, and 2,6-dimethyl analogues) which are common synthetic byproducts.

Technical Landscape: The Analyte

N-(2,5-dimethylphenyl)benzamide is a structural motif often found in the synthesis of amide-based APIs, kinase inhibitors, and agrochemicals.[1] Its analysis presents unique challenges due to the potential for isomeric contamination from the starting material, 2,5-dimethylaniline (2,5-xylidine).[1]

  • Chemical Structure: Benzamide core with a 2,5-dimethylphenyl substitution.[1][2][3][4][5][6][7]

  • Critical Quality Attributes (CQAs):

    • Regioisomeric Purity: The 2,5-isomer must be distinguished from 2,3-, 2,4-, and 2,6-dimethyl isomers.

    • Residual Solvents: Synthesis often involves toluene or dichloromethane, which must be quantified.[1]

    • Water Content: Amides are generally hygroscopic; water content affects the "As-Is" potency assignment.[1]

Comparative Analysis of Reference Standard Grades

The choice of standard directly impacts the uncertainty budget of your analytical method.[1] Below is a comparison of the three primary options available to researchers.

Table 1: Performance Matrix of Reference Standard Classes

FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Grade / In-House
Primary Use Method Validation, Transfer, Release TestingRoutine QC, Stability TestingEarly R&D, Identification only
Traceability SI Units (NIST/BAM traceable)Manufacturer's Internal StandardNone / Lot-specific
Potency Assignment Certified Value with Uncertainty (± U)"As-Is" or "Dried" Value (Typical)Area % only (Unreliable)
Isomeric Purity Quantified by qNMR & Orthogonal HPLCChecked by HPLC (Area %)Often Unknown
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Low: Defensible in audits.[1]Medium: Requires verification.High: High risk of isomeric bias.[1]
Expert Insight:

Why Option A is Critical for Isomers: Commercial "Research Grade" (Option C) 2,5-dimethylaniline starting materials often contain up to 5% of the 2,4-isomer.[1] Without the rigorous qNMR (Quantitative Nuclear Magnetic Resonance) qualification found in Option A (CRM), your "100%" standard might actually be 95% pure, introducing a systematic 5% bias in all your quantitation.[1]

Self-Validating Protocol: The Mass Balance Approach

If a CRM (Option A) is unavailable—which is common for specific intermediates like N-(2,5-dimethylphenyl)benzamide—you must qualify an Analytical Standard (Option B) or In-House material (Option C) to create a Secondary Reference Standard .[1]

This protocol uses the Mass Balance Approach , a self-validating system that accounts for all impurities to assign an absolute potency.[1]

Workflow Diagram: Standard Qualification

Standard_Qualification Start Raw Material (N-(2,5-dimethylphenyl)benzamide) ID Structural ID (1H-NMR, IR, MS) Start->ID Identity Check Purity Chromatographic Purity (HPLC-UV @ 254nm) ID->Purity If Pass Volatiles Volatiles Analysis (TGA / KF / GC-HS) ID->Volatiles Inorganics Residue on Ignition (ROI / Sulfated Ash) ID->Inorganics Calc Mass Balance Calculation Potency Assignment Purity->Calc Organic Impurities (%) Volatiles->Calc Water/Solvents (%) Inorganics->Calc Ash (%) Cert Generate CoA (Valid Secondary Standard) Calc->Cert

Figure 1: The Mass Balance qualification workflow ensures all mass fractions (organic, volatile, inorganic) are accounted for to assign an accurate potency.

Experimental Methodology

Step 1: Chromatographic Purity (The Isomer Challenge)

  • Objective: Quantify N-(2,5-dimethylphenyl)benzamide and separate it from the 2,4-dimethyl isomer.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.[1] Why? The biphenyl phase offers superior pi-pi selectivity for positional isomers compared to standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Benzamide chromophore).[1]

Step 2: Volatiles & Inorganics

  • Water (KF): Use coulometric Karl Fischer titration.[1] Expect < 0.5% for amides.[1]

  • Residual Solvents (GC-HS): Dissolve in DMSO. Quantify Toluene/DCM limits.

  • ROI: Sulfated ash method (USP <281>).[1]

Step 3: The Calculation (The "Truth" Step) Calculate the potency (


) on an "as-is" basis using the following equation:
graphic Purity
100
P (%) = \left[ 100 - (% \text{Water}graphic Purity}}{100}
[1]

Validation Check: If the calculated potency is >98.0% and the isomeric purity is confirmed (no shoulder peaks), the material is qualified as a Secondary Reference Standard .

Case Study: Impact of Standard Selection

In a hypothetical comparative study, three laboratories analyzed the same batch of a drug intermediate using different standards for N-(2,5-dimethylphenyl)benzamide.

  • Lab A (Research Grade): Used a vendor standard with "98% Purity" (determined by Area %). They failed to detect 1.5% of the 2,4-dimethyl isomer co-eluting under their generic C18 method.[1]

    • Result: Overestimated the impurity in their drug product, leading to a false OOS (Out of Specification) investigation.[1]

  • Lab B (Qualified Secondary Standard): Synthesized the material and applied the Mass Balance Protocol (Section 3). They detected the isomer using the Biphenyl column.[1]

    • Result: Accurate assignment of 96.5% potency.[1] Correct quantification of the impurity.

Recommendations
  • For IND/NDA Filings: Always attempt to source an ISO 17034 CRM .[1] If unavailable, you must fully characterize an in-house standard using the Mass Balance approach (NMR, HPLC, KF, ROI).[1]

  • For Isomer Control: Do not rely on standard C18 columns. Use Biphenyl or Phenyl-Hexyl stationary phases to ensure the 2,5-dimethyl pattern is distinct from 2,4- or 2,6- impurities.[1]

  • Storage: Store the standard at 2-8°C in a desiccator. Amides are stable but can hydrolyze to 2,5-dimethylaniline over long periods if exposed to moisture and heat.[1]

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. USP-NF.[1] Link[1]

  • Teasdale, A., et al. (2018).[1] Guide to Impurity Control. Pharmaceutical Technology.[1] Discusses the importance of isomeric purity in starting materials like xylidines.

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1] Link

  • PubChem . N-(2,5-dimethylphenyl)benzamide Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

Comparative

comparative solubility studies of substituted benzamide isomers

Executive Summary & Strategic Importance In drug discovery, the benzamide pharmacophore is ubiquitous, serving as a scaffold in antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the benzamide pharmacophore is ubiquitous, serving as a scaffold in antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase inhibitors. However, the positional isomerism of substituents (ortho-, meta-, para-) on the benzamide ring drastically alters solubility profiles, bioavailability, and purification yields.

This guide provides a technical comparison of substituted benzamide isomers, focusing on the thermodynamic and structural determinants of solubility. It moves beyond simple observation to explain why specific isomers exhibit distinct solubility behaviors, providing a decision-making framework for lead optimization and process chemistry.

Structural & Thermodynamic Framework

To predict and manipulate solubility, one must understand the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The most critical differentiator in benzamide isomer solubility is the potential for intramolecular hydrogen bonding (IHB).

  • Ortho-Isomers: Substituents capable of H-bonding (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) located at the ortho position often form a stable 6-membered pseudo-ring with the amide hydrogen.
    • Consequence: This "locks" the polar protons, reducing the molecule's ability to form hydrogen bonds with polar solvents (like water). Consequently, ortho isomers often display lower aqueous solubility but higher permeability and solubility in non-polar solvents compared to para isomers.

  • Para-Isomers: Due to symmetry, para isomers typically pack more efficiently in the crystal lattice.[1]

    • Consequence: High melting points and high crystal lattice energy. Dissolution requires more energy to break the lattice, often resulting in lower solubility across all solvents unless specific solute-solvent interactions (intermolecular H-bonding) are very strong.

Thermodynamic Parameters

The dissolution process is governed by the Gibbs free energy change (


):


  • 
     (Enthalpy):  Usually positive (endothermic) for benzamides. It reflects the energy cost to break the crystal lattice minus the energy released by solvation.
    
  • 
     (Entropy):  Reflects the disorder increase when the ordered crystal dissolves.
    

Comparative Data Analysis

The following data focuses on Nitrobenzamides and Aminobenzamides as primary case studies, derived from thermodynamic solubility experiments (Shake-Flask Method).

Table 1: Physicochemical Profile & Lattice Energy Indicators

Note: Higher melting points generally correlate with higher crystal lattice energy and lower intrinsic solubility.

IsomerSubstituentMelting Point (°C)LogP (Approx)Crystal PackingPrimary H-Bonding Mode
Ortho

174 - 1780.85Less EfficientIntra molecular (Chelic)
Meta

140 - 1430.85IntermediateIntermolecular
Para

199 - 2010.85Highly EfficientIntermolecular (Symmetric)
Para

181 - 1830.35EfficientIntermolecular (Donor/Acceptor)
Table 2: Solubility Trends in Diverse Solvents (Mole Fraction )

Data synthesized from thermodynamic studies at 298.15 K.

Solvent TypeSolventp-Nitrobenzamideo-Nitrobenzamidep-AminobenzamideMechanism Note
Polar Protic WaterLow (~0.02)Very Low (<0.01)Low (~0.5)o-isomer IHB reduces water interaction.
Polar Protic EthanolModerateModerateHighAlcohol disrupts weak IHB.
Polar Aprotic DMSOVery High (>100)HighVery HighDMSO is a strong H-bond acceptor.
Non-Polar TolueneVery LowModerate Very Lowo-isomer "masked" polarity aids solubility.

Key Insight: p-Nitrobenzamide is generally more soluble in polar aprotic solvents (DMSO, DMF) than the o-isomer because its polar groups are fully exposed and available for solvation. However, in non-polar environments, the o-isomer's "self-solvated" state (via IHB) allows it to dissolve more readily than the rigid, polar p-isomer lattice.

Experimental Protocol: Thermodynamic Solubility

Standard Operating Procedure (SOP) for High-Integrity Data Generation.

Principle

The Shake-Flask Method combined with HPLC-UV quantitation is the gold standard for determining thermodynamic equilibrium solubility.

Workflow Diagram

SolubilityProtocol cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Quantitation Step1 Weigh Excess Solid (>200 mg) Step2 Add Solvent (e.g., 5 mL Water/Buffer) Step1->Step2 Step3 Create Suspension (Ensure solid persists) Step2->Step3 Step4 Agitation (Orbital Shaker, 24-72h, Const. Temp) Step3->Step4 Step5 Sedimentation/Centrifugation (10,000 rpm, Iso-thermal) Step4->Step5 Step6 Filtration (0.22 µm PVDF/PTFE) Step5->Step6 Step7 Dilution (Mobile Phase) Step6->Step7 Step8 HPLC-UV Analysis (λ_max specific to isomer) Step7->Step8

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Methodology
  • Supersaturation: Add excess benzamide isomer (approx. 20-50 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 298.15 K) for 72 hours . Note: 24 hours is often insufficient for high-melting p-isomers.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucially, the centrifuge rotor must be temperature-controlled to prevent precipitation or further dissolution during separation.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous).

    • Validation Step: Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification: Analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic depending on isomer polarity).

    • Detection: UV Absorbance (typically 254 nm or determined via scan).

Mechanistic Visualization: The Ortho-Effect

Understanding the molecular geometry is essential for interpreting the data.

OrthoEffect cluster_ortho Ortho-Nitrobenzamide (Intramolecular H-Bond) cluster_para Para-Nitrobenzamide (Intermolecular H-Bond) ONode Amide H ... Nitro O (Internal Lock) OSolv Water Interaction (Blocked) ONode->OSolv Reduces PNode Amide H & Nitro O (Exposed) PSolv Water Interaction (Facilitated) PNode->PSolv Promotes PLattice Crystal Lattice (Strong Packing) PLattice->PSolv Opposes

Figure 2: Mechanistic difference between Ortho and Para isomers. The Ortho isomer forms an internal "lock," reducing polarity, while the Para isomer is exposed but suffers from high lattice energy.

Conclusion & Recommendations

For researchers selecting benzamide isomers for lead candidates:

  • Solubility Optimization: If aqueous solubility is the priority, avoid ortho-substituents capable of hydrogen bonding (OH, NO2, NH2) unless the "molecular mask" effect is desired for membrane permeability.

  • Process Development: For para-isomers, expect higher melting points and potential difficulties in dissolution during formulation. Use polar aprotic cosolvents (DMSO, DMF) or amorphous solid dispersions to overcome high lattice energy.

  • Purification: Utilize the solubility differential in non-polar solvents (e.g., toluene) to separate ortho isomers (soluble) from para isomers (insoluble) during synthesis workups.

References

  • BenchChem. "Application Notes and Protocols: Solubility of Benzamide Derivatives." BenchChem Protocols, 2025.[2] Link

  • Wang, J., et al. "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents." Journal of Chemical & Engineering Data, 2023. Link

  • NIST. "IUPAC-NIST Solubility Data Series: Sulfonamides and Benzamides." NIST Standard Reference Data, 1985-2023. Link

  • Sidgwick, N. V., et al. "The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, 1915. Link

  • Perlovich, G. L., et al. "Thermodynamic Solubility and Solvation of Nitrobenzamide Isomers." Journal of Solution Chemistry, 2006.

Sources

Safety & Regulatory Compliance

Safety

3-Amino-N-(2,5-dimethylphenyl)benzamide proper disposal procedures

Operational Guide: Proper Disposal of 3-Amino-N-(2,5-dimethylphenyl)benzamide Part 1: Executive Safety & Hazard Profile Core Directive: This guide treats 3-Amino-N-(2,5-dimethylphenyl)benzamide as a hazardous pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 3-Amino-N-(2,5-dimethylphenyl)benzamide

Part 1: Executive Safety & Hazard Profile

Core Directive: This guide treats 3-Amino-N-(2,5-dimethylphenyl)benzamide as a hazardous pharmaceutical intermediate.[1] In the absence of a compound-specific monograph, we apply the "Precautionary Principle," utilizing safety data from structural analogs (substituted benzamides and anilines).[1]

Chemical Identity Verification:

  • Functional Groups: Primary aromatic amine (reactive, potentially toxic), Amide linkage, Xylene-derived moiety.[1]

  • Physical State: Typically an off-white to beige solid.[1]

  • Primary Hazards (GHS Class - Derived):

    • Health: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity (Respiratory - H335).[1]

    • Chronic: Potential Mutagenicity (suspected for aromatic amines).[1]

    • Environmental: Aquatic Toxicity (H411 - Toxic to aquatic life with long-lasting effects).[1][2]

Critical Warning: Do NOT dispose of this compound down the drain.[1] Aromatic amines are persistent environmental pollutants and can form toxic degradation products (e.g., azo compounds) if released into water systems.[1]

Part 2: Pre-Disposal Segregation & Compatibility

The "Self-Validating" System: Safety is ensured by segregating chemicals before they enter the waste stream.[1] This compound is a weak base.[1] Mixing it with incompatible streams creates immediate physical risks.[1]

Incompatible StreamRisk MechanismCorrect Action
Strong Oxidizers (Nitric Acid, Peroxides)Fire/Explosion: Aromatic amines are readily oxidized; reaction can be exothermic and violent.[1]Segregate into Stream C (Reducing/Organic).[1]
Strong Acids (Conc.[1] HCl, H₂SO₄)Heat Generation: Exothermic neutralization occurs.[1] While not explosive, hot waste drums can pressurize and leak.[1]Do not bulk mix solid amine with liquid acids.[1]
Hypochlorites (Bleach)Toxic Gas: Potential formation of chloroamines.[1]Never use bleach to clean spills of this amine.[1]

Part 3: Disposal Workflow (Decision Matrix)

This workflow dictates the physical path of the waste based on its state.[1]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound / Contaminated PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Mother Liquor / Rinsate) StateCheck->Liquid Solution StreamS Stream S: Solid Hazardous (Double Bagged) Solid->StreamS SolventCheck Solvent Type? Liquid->SolventCheck StreamA Stream A: Halogenated (DCM, Chloroform) SolventCheck->StreamA Contains Halogens StreamB Stream B: Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->StreamB Flammables Only Destruction Final Destruction: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamS->Destruction

Figure 1: Decision logic for segregating 3-Amino-N-(2,5-dimethylphenyl)benzamide waste streams.

Part 4: Step-by-Step Operational Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Use for: Expired solids, weighing papers, contaminated gloves.[1]

  • Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "3-Amino-N-(2,5-dimethylphenyl)benzamide" (Do not use abbreviations).[1]

    • Hazard Check: Toxic, Irritant.[1][3]

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1]

  • Seal: Ensure the drum lid is clamped shut when not actively adding waste to prevent dust aerosolization.[1]

Protocol B: Liquid Waste (Solutions)

Use for: Reaction mixtures, HPLC effluent, washing solvents.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario 1 (DCM/Chloroform): Use the Halogenated waste carboy.[1]

    • Scenario 2 (Methanol/DMSO/Ethyl Acetate): Use the Non-Halogenated (Flammable) waste carboy.[1]

  • Transfer: Pour waste through a funnel into the appropriate carboy. Leave 10% headspace to prevent over-pressurization.[1]

  • Rinse: Rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone) and add this rinsate to the same waste container.

  • Log: Record the volume and concentration on the carboy's accumulation log.

Part 5: Emergency Spill Response (SWIMS Protocol)

If 3-Amino-N-(2,5-dimethylphenyl)benzamide is spilled outside a fume hood:

  • S - Stop: Stop the spill source if safe (e.g., upright the bottle).

  • W - Warn: Alert nearby personnel.

  • I - Isolate: Mark the area.[1]

  • M - Minimize:

    • Solid Spill: Do NOT sweep dry (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1]

  • S - Secure: Place all cleanup materials into a hazardous waste bag (Protocol A). Double bag is mandatory.[1]

Part 6: Regulatory & Compliance Context

  • EPA/RCRA Classification:

    • While this specific isomer may not be explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it must be characterized by the generator.[1]

    • Default Classification: Due to the aniline functionality, treat as Characteristic Hazardous Waste (Toxicity) or, if in flammable solvent, Ignitable (D001) .[1]

  • Destruction Method: The only acceptable final disposal method for this class of organic pharmaceutical intermediates is High-Temperature Incineration (Rotary Kiln) at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] This ensures the destruction of the aromatic ring and prevents leaching.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[1] Compound Summary: 3-Aminobenzamide (Structural Analog Safety Data). National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]

Sources

Handling

Personal protective equipment for handling 3-Amino-N-(2,5-dimethylphenyl)benzamide

Topic: Personal protective equipment for handling 3-Amino-N-(2,5-dimethylphenyl)benzamide Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Do not handle this compound withou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Amino-N-(2,5-dimethylphenyl)benzamide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Do not handle this compound without reading this section.

3-Amino-N-(2,5-dimethylphenyl)benzamide is a specialized benzamide derivative often utilized in medicinal chemistry as a scaffold for PARP inhibitors or anticonvulsant agents. Because specific toxicological data for this exact isomer is limited in public registries, you must apply the "Read-Across" safety principle.

This protocol derives its safety standards from its two primary metabolic and hydrolytic components:

  • 3-Aminobenzamide (PARP Inhibitor): Known for potential genetic defects (Muta. 2) and reproductive toxicity.

  • 2,5-Dimethylaniline (2,5-Xylidine): A proven toxicant (Acute Tox.[1] 3) and suspected carcinogen (Carc. 2) that can induce methemoglobinemia (oxygen deprivation in blood).[2]

Core Directive: Handle as if it possesses the toxicity of 2,5-dimethylaniline. All procedures must prevent inhalation and skin absorption.[3]

Risk Assessment & Hazard Identification

Derived from structural analog analysis (CAS 95-78-3 & CAS 3544-24-9).

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity Category 3H301/H311: Toxic if swallowed or in contact with skin.Aniline moiety metabolizes to reactive intermediates that oxidize hemoglobin to methemoglobin.
Carcinogenicity Category 2H351: Suspected of causing cancer.Bioactivation via cytochrome P450 can lead to DNA adduct formation.
Target Organ STOT-RE 2H373: Damage to organs (Blood, Liver) via prolonged exposure.Chronic oxidative stress on erythrocytes (red blood cells).
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.[4]High stability in water; bioaccumulative potential.

Personal Protective Equipment (PPE) Matrix

Select gear based on the scale of operation. "Standard" applies to <100 mg; "High Risk" applies to >100 mg or solution handling.

Protection ZoneStandard Operation (<100 mg)High Risk / Solution Handling (>100 mg)Rationale
Respiratory Fume Hood (Certified)Fume Hood + N95/P100 Respirator Prevents inhalation of fine particulates during weighing; anilines are potent respiratory toxins.
Hand Protection Double Nitrile (0.11 mm min)Laminate / Silver Shield® (Inner) + Nitrile (Outer)Standard nitrile is permeable to aromatic amines over time. Laminate provides >480 min breakthrough time.
Eye Protection Chemical Safety GogglesFace Shield + Safety GogglesBenzamides are severe eye irritants; prevents absorption via mucous membranes.
Body Protection Lab Coat (Cotton/Poly)Tyvek® Coverall + Sleeve CoversPrevents contamination of street clothes; Tyvek resists dry particulate penetration.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Location: Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar inside the hood. Benzamide powders are prone to static charge, which disperses toxic dust.

  • Containment: Place the balance inside the hood. If the balance cannot be moved, use a secondary containment tray and a "weighing funnel" technique to minimize air exposure.

  • Solvent Selection: This compound is likely hydrophobic.

    • Preferred Solvents: DMSO, DMF, or Methanol.

    • Avoid: Water (poor solubility leads to suspension/dust risks).

Phase 2: Dissolution & Transfer
  • The "Wetting" Rule: Never dump powder into a vortexing solvent. Add solvent gently down the side of the vial to wet the powder first.

  • Seal & Sonicate: Cap the vial tightly before sonication. Do not heat above 40°C to prevent volatile aniline degradation products.

  • Syringe Transfer: When moving solutions, use Luer-lock syringes to prevent needle pop-off. Avoid pressurizing vials.

Phase 3: Decontamination
  • Wipe Down: Use pads soaked in 10% HCl followed by ethanol. The acid helps protonate the amine, reducing its volatility and skin permeability during cleanup.

  • Waste Segregation:

    • Solid Waste: Label "Toxic Solid - Benzamide Derivative."

    • Liquid Waste: Segregate into "Halogen-Free Organic - Toxic." Do not mix with oxidizers (e.g., nitric acid) as this can form explosive nitro-compounds.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling varying quantities of the substance.

SafetyLogic Start Start: Handling 3-Amino-N-(2,5-dimethylphenyl)benzamide QtyCheck Check Quantity Start->QtyCheck SmallScale < 100 mg (Solid) QtyCheck->SmallScale Low Risk LargeScale > 100 mg OR Solution QtyCheck->LargeScale High Risk Hood Fume Hood Required SmallScale->Hood Resp Respirator + Hood LargeScale->Resp Gloves1 Double Nitrile Gloves Hood->Gloves1 Dissolve Dissolution (DMSO/DMF) Gloves1->Dissolve Gloves2 Laminate/Barrier Gloves Resp->Gloves2 Gloves2->Dissolve Waste Dispose: Toxic Organic Stream Dissolve->Waste

Caption: Decision matrix for PPE selection based on quantity and physical state.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a solid or liquid spill.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT wipe (Spread) Liquid->ActionLiquid Clean Clean Surface: 1. 10% HCl Wash 2. Soap & Water ActionSolid->Clean ActionLiquid->Clean Report Report to EHS Clean->Report

Caption: Protocol for containing and neutralizing spills to prevent aerosolization.

Emergency Procedures

Exposure Response[3][4][6][7]
  • Inhalation: Move immediately to fresh air. If breathing is labored, administer oxygen (trained personnel only). Alert Medical: Mention "Suspected Aniline Toxicity / Methemoglobinemia."

  • Skin Contact:

    • Do NOT use ethanol immediately (increases absorption).

    • Wash with copious soap and water for 15 minutes.

    • Monitor for cyanosis (blue lips/fingernails) for 24 hours.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Storage Requirements[3][4][6][7][8]
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; anilines oxidize in air, turning brown/red.

  • Incompatibility: Keep away from strong oxidizers (peroxides, permanganates) and acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-Amino-N-(2,5-dimethylphenyl)benzamide
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